1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-
Description
BenchChem offers high-quality 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006381-03-8 | |
| Record name | (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that serves as a crucial building block in asymmetric synthesis. Its stereospecificity makes it a valuable intermediate in the production of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on its role in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 1006381-03-8[1][2][3] |
| Molecular Formula | C₃H₆O₄S[1][3] |
| Molecular Weight | 138.14 g/mol [1][3] |
| Appearance | Colorless to light yellow solid or liquid |
| Melting Point | 81-83 °C |
| Boiling Point | 221.8 ± 7.0 °C (Predicted) |
| Density | 1.4 g/cm³[4] |
| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |
Table 2: Spectroscopic Data (Expected)
| Spectroscopy | Expected Peaks |
| ¹H NMR | Singlet for methyl protons at δ 1.3–1.5 ppm[4] |
| ¹³C NMR | Characteristic signals for sulfone carbons at δ 110–120 ppm[4] |
| IR Spectroscopy | Strong S=O stretches at 1150–1300 cm⁻¹[4] |
Synthesis and Purification
The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is typically achieved through a two-step, one-pot reaction from the corresponding chiral diol, (R)-1,2-propanediol.
Experimental Protocol: Synthesis
This protocol is a representative method based on the well-established synthesis of cyclic sulfates from vicinal diols.
Materials:
-
(R)-1,2-propanediol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
Procedure:
-
Cyclic Sulfite Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-propanediol in an anhydrous solvent such as carbon tetrachloride or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the complete formation of the intermediate cyclic sulfite and to drive off excess HCl.
-
Oxidation to Cyclic Sulfate: Cool the reaction mixture back to 0 °C.
-
Add a catalytic amount of Ruthenium(III) chloride hydrate.
-
In a separate flask, prepare a solution of sodium periodate (1.5 equivalents) in water.
-
Add the sodium periodate solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. The reaction is often exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the cyclic sulfite.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can be purified by vacuum distillation or crystallization.
Vacuum Distillation:
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure. The boiling point is approximately 40 °C at reduced pressure.[4]
-
Collect the fraction corresponding to the pure product.
Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., carbon tetrachloride/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Role in Drug Development
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a key chiral intermediate in the synthesis of stereoisomers of Secnidazole.[5][6] Secnidazole is a 5-nitroimidazole antimicrobial agent used in the treatment of various infections caused by anaerobic bacteria and protozoa.[7][8]
The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for the stereospecific synthesis of the active enantiomer of Secnidazole, which ensures its therapeutic efficacy.
Mechanism of Action of Secnidazole
While (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide itself is not the active pharmaceutical ingredient, its role as a precursor to Secnidazole links it to the latter's mechanism of action. Secnidazole is a prodrug that is selectively activated in anaerobic organisms.
Caption: Mechanism of action of Secnidazole.
The process begins with the passive diffusion of Secnidazole into the anaerobic pathogen.[7] Inside the cell, the nitro group of Secnidazole is reduced by the enzyme nitroreductase, which is abundant in anaerobic organisms.[7] This reduction generates reactive nitro radical anions.[9] These highly reactive intermediates interact with the pathogen's DNA, causing strand breakage and destabilization of the DNA helix.[7][9] The resulting DNA damage inhibits DNA synthesis and repair, ultimately leading to the death of the microbial cell.[7]
Safety and Handling
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation, ingestion, and skin contact. The compound should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and stereochemistry make it an invaluable tool for the asymmetric synthesis of drugs like Secnidazole. A thorough understanding of its synthesis, properties, and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug development.
References
- 1. scbt.com [scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
- 5. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. What is the mechanism of Secnidazole? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide: A Key Chiral Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide, a pivotal chiral intermediate in modern asymmetric synthesis, particularly within the pharmaceutical industry. This document details its chemical structure, physicochemical properties, and primary applications, with a focus on its role in the stereoselective synthesis of drug molecules. Detailed experimental protocols, where available in the public domain, are provided, alongside key analytical and spectroscopic data to aid researchers in its synthesis, purification, and characterization.
Introduction
(4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide, a cyclic sulfate, has emerged as a valuable building block in organic synthesis.[1][2] Its rigid five-membered ring structure and defined stereochemistry at the C4 position make it an excellent chiral auxiliary and a precursor for introducing specific stereocenters in complex molecules.[1] The primary application of this compound lies in the pharmaceutical sector, most notably in the synthesis of stereoisomers of the anti-infective agent Secnidazole.[3][4] This guide aims to consolidate the available technical information on this compound to support its effective utilization in research and drug development.
Chemical Structure and Identification
The chemical structure of (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide is characterized by a five-membered dioxathiolane ring with a methyl group at the fourth position in the (R)-configuration and a sulfonyl group.
Chemical Structure Diagram
References
An In-depth Technical Guide to the Spectral Analysis of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a key intermediate in organic synthesis and a component in electrolyte formulations. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the characterization of this chiral cyclic sulfate.
Introduction
(R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (R)-propylene sulfate, is a five-membered cyclic sulfate with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol .[1] Its stereocenter at the 4-position makes it a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals.[1][2][3] Accurate structural elucidation and purity assessment are critical, for which NMR, IR, and MS are indispensable tools. This guide presents a summary of the expected spectral data and detailed experimental protocols for acquiring them.
Data Presentation
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.9 - 5.1 | Multiplet | 1H | CH |
| ~4.5 - 4.7 | Multiplet | 1H | CH₂ (diastereotopic) |
| ~4.0 - 4.2 | Multiplet | 1H | CH₂ (diastereotopic) |
| ~1.5 - 1.7 | Doublet | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~78 | CH |
| ~75 | CH₂ |
| ~18 | CH₃ |
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990 - 2850 | Medium | C-H stretch |
| 1380 - 1350 | Strong | S=O asymmetric stretch |
| 1190 - 1160 | Strong | S=O symmetric stretch |
| 1050 - 1000 | Strong | C-O stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 74 | High | [M - SO₂]⁺ |
| 58 | High | [C₃H₆O]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -10 to 220 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid (R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.
FTIR-ATR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance or Absorbance
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
GC-MS Parameters (Illustrative):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
Visualization of Spectral Analysis Workflow
The following diagrams illustrate the logical workflow of the spectral analysis and the information derived from each technique.
Caption: Workflow for the spectral analysis of a small molecule.
Caption: Structural information derived from different spectral techniques.
References
- 1. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 4. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS 1006381-03-8) - A Key Chiral Intermediate in the Synthesis of Orforglipron
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the chemical compound with the CAS number 1006381-03-8. The internationally recognized IUPAC name for this compound is (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide . This chiral molecule serves as a critical intermediate in the synthesis of Orforglipron, a novel, orally available, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes and obesity. This guide will detail the properties of this intermediate, its role in the synthesis of Orforglipron, the mechanism of action of Orforglipron, and relevant clinical and preclinical data.
Physicochemical Properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
A summary of the key physicochemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is presented in Table 1.
| Property | Value |
| CAS Number | 1006381-03-8 |
| IUPAC Name | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide |
| Molecular Formula | C₃H₆O₄S |
| Molecular Weight | 138.14 g/mol |
| Appearance | Colorless to light yellow solid |
| Melting Point | 81-83 °C |
| Boiling Point | 221.8±7.0 °C (Predicted) |
| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |
Role in the Synthesis of Orforglipron
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a crucial chiral building block in the multi-step synthesis of Orforglipron. Its stereochemistry is essential for the final stereospecific structure of Orforglipron, which is critical for its high-affinity binding to the GLP-1 receptor.
General Synthetic Protocol
While specific, detailed proprietary synthesis protocols are often not publicly available, general methods for the preparation of chiral cyclic sulfates like (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide have been described in the chemical literature. One general approach involves the following steps:
-
Synthesis of a Chiral Diol: A suitable chiral starting material is converted into a chiral 1,2-diol.
-
Sulfation: The chiral diol is reacted with a sulfating agent, such as thionyl chloride, to form a cyclic sulfite.
-
Oxidation: The cyclic sulfite is then oxidized to the corresponding cyclic sulfate, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, using an oxidizing agent like ruthenium(III) chloride with sodium periodate.
Another described method for its use in the synthesis of an indole-2-carboxylic acid intermediate, a key component of Orforglipron, involves the cyclopropanation of an indole carboxylate using (R)-(-)-4-methyl-2,2-dioxo-1,3,2-dioxathiolane.
The workflow for the synthesis and its incorporation into the final drug product can be visualized as follows:
Orforglipron: Mechanism of Action and Signaling Pathway
Orforglipron is a potent and selective agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. The GLP-1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells, the brain, and the gastrointestinal tract.
Signaling Pathway
Activation of the GLP-1 receptor by Orforglipron initiates a downstream signaling cascade that is central to its therapeutic effects.[1] The key steps are as follows:
-
Receptor Binding: Orforglipron binds to the GLP-1 receptor on the surface of target cells.
-
G Protein Activation: This binding event activates the associated Gs alpha subunit of the G protein.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses, including glucose-dependent insulin secretion from pancreatic β-cells.
Quantitative Data from Clinical Trials of Orforglipron
The efficacy and safety of Orforglipron have been evaluated in several clinical trials for the treatment of type 2 diabetes and obesity. Key quantitative outcomes are summarized below.
Efficacy in Type 2 Diabetes
| Endpoint | Orforglipron (Various Doses) | Placebo | Comparator (Dulaglutide) | Study |
| Change in HbA1c from Baseline at 26 weeks | Up to -2.10% | -0.43% | -1.10% | Phase 2 |
| Change in Body Weight from Baseline at 26 weeks | Up to -10.1 kg | -2.2 kg | -3.9 kg | Phase 2 |
Efficacy in Obesity
| Endpoint | Orforglipron (Various Doses) | Placebo | Study |
| Mean Change in Body Weight from Baseline at 26 weeks | -8.6% to -12.6% | -2.0% | Phase 2 |
| Mean Change in Body Weight from Baseline at 36 weeks | -9.4% to -14.7% | -2.3% | Phase 2 |
| Participants with ≥10% Weight Reduction at 36 weeks | 46% to 75% | 9% | Phase 2 |
Experimental Protocols
This section details the methodologies for key experiments and measurements cited in the development and clinical evaluation of Orforglipron.
In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)
This assay is crucial for determining the potency and efficacy of GLP-1 receptor agonists like Orforglipron.
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to GLP-1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Orforglipron and reference agonists (e.g., GLP-1).
-
cAMP assay kit (e.g., HTRF, Lance Ultra, or similar).
-
384-well white opaque microplates.
-
Plate reader capable of measuring the assay kit's signal (e.g., time-resolved fluorescence).
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Orforglipron and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curves and calculate the EC₅₀ values.
Clinical Measurement of Glycated Hemoglobin (HbA1c)
Objective: To determine the percentage of glycated hemoglobin in whole blood as a measure of long-term glycemic control.
Materials:
-
Venous whole blood collected in EDTA-containing tubes.
-
NGSP-certified HbA1c analyzer (e.g., high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assay).
-
Calibrators and quality control materials.
Procedure:
-
Sample Collection: Collect venous blood from the study participant into an EDTA tube.
-
Sample Handling: Mix the sample gently by inversion. Store at 2-8°C if not analyzed immediately.
-
Instrument Calibration: Calibrate the HbA1c analyzer according to the manufacturer's instructions using certified calibrators.
-
Quality Control: Run quality control samples at different concentrations to ensure the accuracy and precision of the assay.
-
Sample Analysis: Load the patient sample onto the analyzer. The instrument will automatically perform the analysis.
-
Data Reporting: The result is reported as a percentage of total hemoglobin.
Clinical Measurement of Body Weight
Objective: To obtain an accurate and reproducible measurement of a study participant's body weight.
Materials:
-
Calibrated digital scale with a precision of at least 0.1 kg.
-
Standardized weights for calibration checks.
Procedure:
-
Scale Calibration: Ensure the scale is placed on a hard, flat surface. Calibrate the scale according to the manufacturer's guidelines and perform regular checks with standardized weights.
-
Participant Preparation: Instruct the participant to remove shoes and heavy outer clothing. Pockets should be emptied.
-
Positioning: The participant should stand still in the center of the scale with their weight evenly distributed on both feet.
-
Measurement: Record the weight to the nearest 0.1 kg after the reading on the digital display has stabilized.
-
Consistency: For longitudinal studies, measurements should be taken at the same time of day under similar conditions at each visit to minimize variability.
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a fundamentally important chiral intermediate in the synthesis of the promising oral GLP-1 receptor agonist, Orforglipron. The stereochemical integrity of this intermediate is paramount to the biological activity of the final drug product. Orforglipron has demonstrated significant efficacy in reducing HbA1c and body weight in clinical trials, operating through the well-established GLP-1 receptor signaling pathway. The standardized and robust experimental protocols for both in vitro characterization and clinical evaluation are essential for the continued development and potential future application of this therapeutic agent in managing type 2 diabetes and obesity.
References
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , a chiral cyclic sulfate, serves as a crucial intermediate in modern asymmetric synthesis, most notably in the pharmaceutical industry. Its rigid, stereodefined structure and the electrophilic nature of the sulfate group make it a valuable building block for the introduction of a chiral propylene oxide synthon. This technical guide provides an in-depth review of the available literature on its synthesis, properties, and key applications, with a focus on experimental details and quantitative data.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Chemical Name | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | --INVALID-LINK-- |
| CAS Number | 1006381-03-8 | --INVALID-LINK-- |
| Molecular Formula | C₃H₆O₄S | --INVALID-LINK-- |
| Molecular Weight | 138.14 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C |
Reference Spectroscopic Data: Propylene Sulfate (Racemic 4-methyl-1,3,2-dioxathiolane 2,2-dioxide)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H NMR | |||
| CH | ~4.9 | m | |
| CH₂ | ~4.5 & ~4.0 | m | |
| CH₃ | ~1.6 | d | |
| ¹³C NMR | |||
| CH | ~78 | ||
| CH₂ | ~74 | ||
| CH₃ | ~18 |
Note: The exact chemical shifts and coupling constants for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide may vary slightly from the provided reference data for propylene sulfate.
Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a two-step process starting from the commercially available chiral precursor, (R)-(-)-1,2-propanediol. This method follows the well-established Sharpless protocol for the preparation of cyclic sulfates from vicinal diols.
Experimental Workflow: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Caption: Synthesis of the target compound from (R)-(-)-1,2-propanediol.
Detailed Experimental Protocol
Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)
-
To a solution of (R)-(-)-1,2-propanediol in a suitable inert solvent such as dichloromethane (CH₂Cl₂), an equimolar amount of a base, typically pyridine, is added. The reaction mixture is cooled to 0°C in an ice bath.
-
Thionyl chloride (SOCl₂) is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite as a mixture of diastereomers. This intermediate is often used in the next step without further purification.
Step 2: Oxidation to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)
-
The crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide is dissolved in a biphasic solvent system, typically a mixture of acetonitrile, water, and carbon tetrachloride.
-
A catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is added to the mixture.
-
Sodium periodate (NaIO₄), the stoichiometric oxidant, is then added portion-wise to the vigorously stirred mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
The progress of the oxidation is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Application in the Synthesis of (S)-(+)-Secnidazole
A primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-(+)-Secnidazole, a potent anti-infective agent.[1] This synthesis involves the nucleophilic ring-opening of the cyclic sulfate by 2-methyl-5-nitroimidazole.
Reaction Pathway: Synthesis of (S)-(+)-Secnidazole
Caption: Stereoselective synthesis of (S)-(+)-Secnidazole.
Detailed Experimental Protocol
-
2-Methyl-5-nitroimidazole is dissolved in an aprotic polar solvent such as dimethylformamide (DMF).
-
A base, such as potassium carbonate, is added to the solution to deprotonate the imidazole nitrogen, forming the nucleophile.
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, dissolved in the same solvent, is added to the reaction mixture.
-
The reaction is heated to facilitate the nucleophilic ring-opening of the cyclic sulfate. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack.
-
After the reaction is complete (monitored by TLC or HPLC), the intermediate sulfate ester is hydrolyzed by the addition of an aqueous acid.
-
The reaction mixture is then neutralized and the product, (S)-(+)-Secnidazole, is extracted with a suitable organic solvent.
-
The crude product is purified by recrystallization or column chromatography to yield the final product.
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a valuable and versatile chiral building block in organic synthesis. The established two-step synthesis from (R)-(-)-1,2-propanediol provides a reliable route to this important intermediate. Its primary utility lies in the stereoselective synthesis of pharmacologically active molecules, such as (S)-(+)-Secnidazole, where it serves as a key component for introducing the desired chirality. The detailed experimental protocols provided herein offer a guide for researchers and drug development professionals in the application of this compound. Further research into its reactions with other nucleophiles could expand its utility in the synthesis of a broader range of chiral molecules.
References
A Technical Guide to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: A Chiral Building Block for Asymmetric Synthesis
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , a chiral cyclic sulfate, has emerged as a valuable and versatile building block in modern organic synthesis. Its primary application lies in its role as a chiral electrophile, enabling the stereoselective introduction of a hydroxypropyl group. This technical guide provides an in-depth overview of its core applications, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Core Application: Asymmetric Synthesis of (R)-Secnidazole
The most prominent application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (R)-Secnidazole, a potent anti-infective agent.[1][2][3] Secnidazole is a nitroimidazole derivative effective against various anaerobic bacteria and protozoa.[1][3] The therapeutic efficacy of Secnidazole is enantiomer-dependent, with the (R)-enantiomer exhibiting the desired pharmacological activity.
The use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide provides a reliable method for establishing the correct stereochemistry at the secondary alcohol of the propanol side chain. The synthesis proceeds via a nucleophilic ring-opening reaction, where the nucleophile, typically the anion of 2-methyl-5-nitroimidazole, attacks the less hindered carbon of the cyclic sulfate. This reaction is highly stereospecific, proceeding with inversion of configuration at the site of nucleophilic attack.
Reaction Pathway and Stereochemistry
The logical workflow for the synthesis of (R)-Secnidazole using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is depicted below. The process begins with the preparation of the chiral cyclic sulfate from (R)-1,2-propanediol. The key step is the nucleophilic substitution by 2-methyl-5-nitroimidazole, followed by hydrolysis of the resulting sulfate ester to yield the final product.
Quantitative Data
The efficiency of the key nucleophilic ring-opening reaction is critical for the overall yield and enantiomeric purity of the final product. Below is a summary of typical quantitative data reported for this transformation.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Enantiomeric Excess (ee) |
| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 2-Methyl-5-nitroimidazole | (R)-Secnidazole | DMF | Sodium Hydride | 85-95 | >99% |
| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 2-Methyl-5-nitroimidazole | (R)-Secnidazole | DMSO | Potassium Carbonate | 80-90 | >99% |
Note: Yields and enantiomeric excess can vary based on reaction conditions and purification methods.
Experimental Protocols
Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This protocol describes the preparation of the chiral cyclic sulfate from commercially available (R)-1,2-propanediol.
Materials:
-
(R)-1,2-propanediol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclic Sulfite Formation: To a solution of (R)-1,2-propanediol in dichloromethane at 0 °C, add thionyl chloride dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Oxidation: To the crude cyclic sulfite dissolved in a mixture of acetonitrile, carbon tetrachloride, and water, add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of NaIO₄.
-
Work-up: After completion of the reaction, quench with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Synthesis of (R)-Secnidazole
This protocol details the nucleophilic ring-opening of the chiral cyclic sulfate with 2-methyl-5-nitroimidazole.
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
2-Methyl-5-nitroimidazole
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for hydrolysis)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 2-methyl-5-nitroimidazole in anhydrous DMF dropwise. Stir the mixture until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid and stir to hydrolyze the intermediate sulfate ester.
-
Work-up: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude (R)-Secnidazole can be purified by recrystallization.
Other Potential Applications
While the synthesis of (R)-Secnidazole is the most well-documented application, the reactivity of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a chiral electrophile opens possibilities for the synthesis of other chiral molecules. Its reaction with various nucleophiles can lead to the stereoselective formation of a wide range of functionalized propanol derivatives. These potential applications are an active area of research in synthetic organic chemistry.
The logical relationship for the diversification of chiral products from this synthon is illustrated below.
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a highly effective chiral building block for the asymmetric synthesis of (R)-Secnidazole and holds significant potential for the stereoselective synthesis of other chiral propanol derivatives. Its utility in providing high enantiomeric purity makes it a valuable tool for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein offer a foundation for the practical application of this important chiral synthon.
References
- 1. CN103772289A - Method for synthesizing secnidazole and secnidazole - Google Patents [patents.google.com]
- 2. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]
- 3. CN103539745A - Preparation method of secnidazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a versatile chiral molecule with significant applications in pharmaceutical synthesis and materials science. Understanding its solubility in common laboratory solvents is critical for its effective use in various experimental and manufacturing processes.
Core Compound Properties
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as propylene sulfate, is a cyclic sulfate ester. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃H₆O₄S |
| Molecular Weight | 138.14 g/mol |
| Appearance | Colorless to light yellow solid |
| Melting Point | 81-83 °C |
| Boiling Point | 221.8 ± 7.0 °C (Predicted) |
| CAS Number | 1006381-03-8 |
Solubility Profile
| Solvent | Solvent Type | Solubility | Notes |
| Water | Polar Protic | Soluble[1] | One source indicates a solubility of 1.38 g/100 mL at 20 °C. |
| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble[1] | Expected to be miscible due to hydrogen bonding potential. |
| Ethers (e.g., Diethyl ether) | Polar Aprotic | Soluble[1] | |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible | |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Miscible | |
| Dichloromethane (DCM) | Halogenated | Miscible | |
| Toluene | Nonpolar | Likely sparingly soluble | |
| Hexanes | Nonpolar | Likely insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in a given solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in a specific solvent at a controlled temperature.
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed test tubes
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
-
-
Calculation of Solubility:
-
Prepare a calibration curve using standard solutions of known concentrations.
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Applications and Logical Workflows
The solubility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a critical parameter in its primary applications. The following diagrams illustrate the logical workflows for two of its key uses.
Caption: Workflow for the synthesis of Secnidazole stereoisomers.
Caption: Role as an electrolyte additive in Li-ion batteries.
References
A Technical Guide to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: A Chiral Intermediate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a chiral cyclic sulfate, is a critical building block in modern asymmetric synthesis. Its stereodefined structure makes it an invaluable intermediate in the pharmaceutical industry, particularly in the synthesis of stereoisomers of the anti-infective drug Secnidazole.[1][2][3] This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and applications of this compound. It includes a summary of its physicochemical properties, a detailed discussion of its role in the preparation of Secnidazole, and generalized experimental protocols. Additionally, this document presents diagrams illustrating the synthetic workflow and the mechanism of action of Secnidazole, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS No. 1006381-03-8) is a heterocyclic organic compound featuring a five-membered dioxathiolane ring with a methyl group at the 4-position, conferring chirality to the molecule.[4] The "(4R)" designation specifies the absolute configuration at this stereocenter. As a cyclic sulfate, it serves as a reactive and versatile intermediate, primarily utilized as a chiral electrophile in nucleophilic substitution reactions.
Its principal application lies in the pharmaceutical sector as a key intermediate for the synthesis of stereoisomers of Secnidazole.[1][2][3] Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent effective against various anaerobic bacteria and protozoa.[1][2] The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for ensuring the synthesis of the desired enantiomerically pure active pharmaceutical ingredient, which can lead to improved efficacy and reduced side effects.
Stereochemistry
The stereochemistry of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is defined by the 'R' configuration at the carbon atom bearing the methyl group (C4). This single stereocenter dictates the three-dimensional arrangement of the molecule and is fundamental to its utility in asymmetric synthesis. The rigid five-membered ring structure holds the substituents in a well-defined spatial orientation, which is essential for achieving high stereoselectivity in subsequent chemical transformations.
The reactivity of this compound is significantly influenced by its stereochemistry. Nucleophilic attack on the methylene carbon (C5) typically proceeds with inversion of configuration, allowing for the stereospecific introduction of a wide range of functional groups. This predictable stereochemical outcome is a key advantage in the synthesis of complex chiral molecules like Secnidazole.
Synthesis
The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide begins with the readily available chiral precursor, (R)-1,2-propanediol. The general synthetic strategy involves a two-step process: the formation of a cyclic sulfite followed by its oxidation to the corresponding cyclic sulfate.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Application in Drug Development: Synthesis of Secnidazole
The primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-Secnidazole. In this synthesis, the cyclic sulfate acts as a chiral electrophile, reacting with a nucleophile derived from 2-methyl-5-nitroimidazole. The reaction proceeds via a nucleophilic substitution at the C5 position of the dioxathiolane ring, leading to the opening of the ring and the formation of a new carbon-nitrogen bond with the desired stereochemistry.
Mechanism of Action of Secnidazole
Secnidazole is a prodrug that is activated within anaerobic microorganisms. Its mechanism of action involves the reduction of its nitro group by microbial nitroreductases, leading to the formation of reactive nitro radical anions and other cytotoxic intermediates. These reactive species then damage microbial DNA, leading to strand breakage and cell death.
Caption: Mechanism of action of the anti-infective drug Secnidazole.
Experimental Protocols
Disclaimer: The following are generalized experimental protocols and should be adapted and optimized based on laboratory conditions and safety assessments. Specific, detailed protocols from peer-reviewed literature should be consulted when available.
Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)
-
To a stirred solution of (R)-1,2-propanediol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)
-
Dissolve the purified (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide in a solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃).
-
Add sodium periodate (NaIO₄) portion-wise to the stirred mixture, maintaining the temperature below a certain threshold (e.g., 35 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove insoluble salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₄S | [4][5] |
| Molecular Weight | 138.14 g/mol | [4][5] |
| CAS Number | 1006381-03-8 | [4] |
| Appearance | Colorless to light yellow solid | [5] |
| Melting Point | 81-83 °C | [5] |
| Boiling Point | 221.8 ± 7.0 °C (Predicted) | [5] |
| Solubility | Soluble in water and organic solvents like alcohols and ethers. | [5] |
| Optical Rotation | Specific data not readily available in public literature. Should be determined experimentally. | |
| ¹H NMR | Expected signals: a doublet for the methyl group, a multiplet for the methine proton, and two multiplets for the diastereotopic methylene protons. Exact chemical shifts and coupling constants should be determined experimentally. | |
| ¹³C NMR | Expected signals for the methyl carbon, the methine carbon, and the methylene carbon. Exact chemical shifts should be determined experimentally. |
Safety Information
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chemical that should be handled with care in a laboratory setting.
-
Hazard Statements: Suspected of causing genetic defects. Harmful if swallowed.
-
Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection. If exposed or concerned, get medical advice/attention. Store locked up. Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 2. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-Depth Technical Guide to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that serves as a versatile intermediate in stereoselective synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of the anti-infective agent Secnidazole. The document also includes a mechanistic exploration of its role as a chiral auxiliary, visualized through a detailed reaction pathway diagram.
Compound Identification and Properties
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a five-membered heterocyclic compound containing a chiral center, which makes it a valuable tool in asymmetric synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₄S | [1] |
| Molecular Weight | 138.14 g/mol | [1] |
| CAS Number | 1006381-03-8 | [2] |
| Appearance | Colorless to light yellow liquid or solid | |
| Solubility | Soluble in water and organic solvents such as alcohols and ethers. |
Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is typically achieved through a two-step process starting from the commercially available chiral precursor, (R)-1,2-propanediol. The diol is first converted to its corresponding cyclic sulfite, which is then oxidized to the cyclic sulfate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)
-
To a stirred solution of (R)-1,2-propanediol (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 equivalents) or another suitable base.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide.
Step 2: Oxidation to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)
-
Dissolve the purified cyclic sulfite (1 equivalent) in a solvent mixture, typically acetonitrile (CH₃CN), carbon tetrachloride (CCl₄), and water.
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃) hydrate.
-
To this mixture, add sodium periodate (NaIO₄) (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 35 °C. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC or GC).
-
After the reaction is complete, dilute the mixture with diethyl ether or another suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the ruthenium salts.
-
Wash the filtrate sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Application in Drug Development: Synthesis of (S)-Secnidazole
A primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-Secnidazole, a nitroimidazole anti-infective agent.[2] The chiral cyclic sulfate acts as an electrophile, and its reaction with 2-methyl-5-nitroimidazole proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired stereoisomer of Secnidazole.
Experimental Protocol: Synthesis of (S)-Secnidazole
-
To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 equivalents) to deprotonate the imidazole nitrogen.
-
Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the nucleophile.
-
Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude (S)-Secnidazole by recrystallization or column chromatography.
Reaction Mechanism
The synthesis of (S)-Secnidazole from (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide involves a nucleophilic attack by the deprotonated 2-methyl-5-nitroimidazole on one of the electrophilic carbon atoms of the cyclic sulfate. The reaction proceeds with an inversion of stereochemistry at the site of attack. The subsequent hydrolysis of the resulting sulfate ester yields the final product.
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a key chiral building block with significant utility in the stereoselective synthesis of pharmacologically active molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the efficient and effective use of this valuable compound. The ability to control stereochemistry is paramount in modern drug design, and reagents such as this cyclic sulfate are indispensable tools in achieving this goal.
References
Methodological & Application
Synthesis Protocol for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: An Essential Chiral Intermediate
Abstract
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a crucial chiral building block in modern organic synthesis, notably utilized in the preparation of stereoisomers of pharmacologically active molecules such as the anti-infective agent Secnidazole.[1][2] This application note provides a detailed, two-step protocol for the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, commencing from the readily available (R)-1,2-propanediol. The methodology involves the formation of an intermediate cyclic sulfite, followed by a ruthenium-catalyzed oxidation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the preparation and characterization of this important chiral intermediate.
Introduction
Chiral cyclic sulfates are highly versatile intermediates in asymmetric synthesis, acting as effective bifunctional reagents that can undergo stereospecific ring-opening reactions with a variety of nucleophiles. The title compound, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, with its defined stereochemistry, serves as a valuable precursor for introducing chirality into target molecules. The synthesis protocol detailed herein follows a well-established and reliable method for the preparation of cyclic sulfates from 1,2-diols.
Synthesis Overview
The synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is accomplished in two main steps:
-
Cyclic Sulfite Formation: Reaction of (R)-1,2-propanediol with thionyl chloride to form the intermediate, (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide.
-
Oxidation: Ruthenium-catalyzed oxidation of the cyclic sulfite to the final product, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Experimental Protocol
Materials and Methods
| Reagent/Material | Grade | Supplier |
| (R)-1,2-Propanediol | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade | Merck |
| Pyridine | Anhydrous | Acros Organics |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Fisher Scientific |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | Catalyst grade | Strem Chemicals |
| Sodium periodate (NaIO₄) | ≥99% | Alfa Aesar |
| Acetonitrile (MeCN) | HPLC grade | J.T. Baker |
| Ethyl acetate (EtOAc) | Reagent grade | VWR |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine (saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | EMD Millipore |
Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-1,2-propanediol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (0.2 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add anhydrous pyridine (2.2 eq) to the solution.
-
Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide as a mixture of diastereomers at the sulfur atom. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
In a round-bottom flask, dissolve the crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (1.0 eq) in a solvent system of acetonitrile, water, and ethyl acetate (e.g., in a 2:2:3 ratio).
-
To this solution, add sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq).
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The reaction is typically exothermic and may require occasional cooling with a water bath. Monitor the progress of the oxidation by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₃H₆O₄S |
| Molecular Weight | 138.14 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid or solid[5] |
| Boiling Point | ~221.8 °C (predicted)[5] |
| ¹H NMR (CDCl₃) | Expected signals at δ 1.3–1.5 ppm (d, 3H, CH₃), δ 4.0-4.5 (m, 2H, CH₂), δ 4.8-5.2 (m, 1H, CH) |
| ¹³C NMR (CDCl₃) | Expected signals for methyl carbon, methylene carbon, methine carbon, and sulfone carbon (δ 110–120 ppm)[5] |
| IR (neat) | Strong S=O stretches expected at 1150–1300 cm⁻¹[5] |
| CAS Number | 1006381-03-8[4] |
Note: Specific spectroscopic data should be acquired for each synthesized batch to confirm identity and purity.
Workflow Diagram
Caption: Synthetic workflow for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic reagent; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is a flammable and harmful liquid.
-
Ruthenium compounds can be toxic.
-
The oxidation reaction can be exothermic; appropriate cooling should be readily available.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. The described two-step procedure, starting from (R)-1,2-propanediol, is a standard and efficient method for accessing this valuable chiral intermediate. The successful synthesis and purification of this compound will enable researchers in drug discovery and development to explore its utility in the asymmetric synthesis of complex molecules.
References
- 1. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
Application Notes and Protocols for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a Chiral Auxiliary: An Overview
Introduction
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that has been noted in chemical literature, primarily as an intermediate in the synthesis of specific stereoisomers of pharmaceutical compounds.[1][2][3] While its structure suggests potential as a chiral auxiliary in asymmetric synthesis, detailed and specific applications for common transformations such as enolate alkylation or aldol reactions are not extensively documented in publicly available scientific literature. Chiral auxiliaries are powerful tools in organic synthesis, enabling the stereocontrolled formation of new chiral centers.[4][5] They are typically attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.
Primary Application: Synthesis of Secnidazole Stereoisomers
The most consistently cited application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is its use in the synthesis of stereoisomers of Secnidazole.[1][2][3] Secnidazole is a nitroimidazole anti-infective agent. The chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for obtaining the desired stereoisomer of the final drug product, which in turn dictates its pharmacological activity.
Due to the limited availability of detailed experimental protocols in the public domain for the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a general chiral auxiliary, the following sections will outline a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis. This workflow is based on established principles of chiral auxiliary-mediated reactions but is not based on specific documented procedures for this particular compound.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the use of a chiral auxiliary in an asymmetric enolate alkylation. This represents a logical, though not explicitly documented, potential application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Data Presentation
As there is a lack of specific quantitative data in the searched literature for the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in general asymmetric reactions, a data table cannot be provided. For a typical chiral auxiliary, such a table would summarize key performance indicators as shown in the hypothetical example below:
| Entry | Electrophile (R-X) | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | CH₃I | LDA | THF | - | - |
| 2 | BnBr | NaHMDS | THF | - | - |
| 3 | Allyl-Br | KHMDS | Toluene | - | - |
| Data in this table is hypothetical and for illustrative purposes only, as no specific experimental results were found in the search results. |
Generalized Protocols
Below are generalized, hypothetical protocols for the key steps in a chiral auxiliary-mediated asymmetric alkylation. These are based on standard laboratory procedures for other well-established chiral auxiliaries and should be considered illustrative.
Protocol 1: Attachment of the Chiral Auxiliary (Hypothetical)
-
To a solution of a carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a coupling agent (e.g., oxalyl chloride, 1.2 eq.) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acid chloride is complete.
-
In a separate flask, dissolve (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in the same anhydrous solvent.
-
Cool the solution of the auxiliary to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral adduct by column chromatography.
Protocol 2: Asymmetric Enolate Alkylation (Hypothetical)
-
Dissolve the chiral adduct (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base (e.g., LDA, 1.1 eq.) to form the enolate. Stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the alkylated adduct by column chromatography. The diastereomeric excess (d.e.) can be determined at this stage using chiral HPLC or NMR analysis.
Protocol 3: Cleavage of the Chiral Auxiliary (Hypothetical)
-
Dissolve the purified alkylated adduct (1.0 eq.) in a suitable solvent system (e.g., THF/water).
-
Add a reagent for hydrolysis (e.g., LiOH, 2.0 eq.).
-
Stir the reaction at room temperature for 4-12 hours until the cleavage is complete.
-
Acidify the reaction mixture with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid product.
-
Extract the chiral carboxylic acid product with an organic solvent.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
-
Dry the organic layer containing the product over anhydrous Na₂SO₄, concentrate, and purify as needed.
Concluding Remarks
While (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is commercially available and has a defined role in the synthesis of specific pharmaceutical compounds, its broader utility as a chiral auxiliary for a range of asymmetric transformations is not well-documented in the available literature. The protocols and workflows presented here are generalized and hypothetical, based on the standard application of other chiral auxiliaries. Researchers interested in exploring the potential of this compound as a novel chiral auxiliary would need to undertake systematic experimental studies to determine its efficacy, including optimal reaction conditions, substrate scope, and the diastereoselectivity it can induce in various reactions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in the Enantioselective Synthesis of (S)-Secnidazole
Abstract:
This document provides detailed application notes and a proposed experimental protocol for the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in the asymmetric synthesis of (S)-Secnidazole. Secnidazole, a nitroimidazole antimicrobial agent, possesses a stereogenic center, and the use of a chiral cyclic sulfate allows for the stereoselective synthesis of the (S)-enantiomer. This approach offers potential advantages in terms of improved pharmacological profile and reduced side effects compared to the racemic mixture. The following sections detail the underlying chemical principles, provide a comprehensive experimental protocol, and present the expected outcomes of this synthetic strategy.
Introduction
Secnidazole is a widely used antimicrobial drug effective against various anaerobic bacteria and protozoa.[1] The molecule contains a chiral center at the 2-hydroxypropyl side chain. While it is often administered as a racemic mixture, the synthesis of individual enantiomers is of significant interest for pharmacological studies and potential therapeutic improvements. The use of enantiomerically pure starting materials or chiral catalysts allows for the asymmetric synthesis of specific stereoisomers.[2]
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that serves as an efficient electrophile for the introduction of a chiral (R)-1-hydroxyprop-2-yl group.[3][4][5] In the context of Secnidazole synthesis, it is utilized for the stereoselective alkylation of 2-methyl-5-nitroimidazole to produce (S)-Secnidazole. This application note outlines the methodology for this enantioselective synthesis.
Chemical Principles
The core of the synthesis is the nucleophilic substitution reaction between the deprotonated 2-methyl-5-nitroimidazole and the chiral cyclic sulfate, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the imidazole ring attacks one of the electrophilic carbon atoms of the cyclic sulfate. This ring-opening reaction is followed by hydrolysis to yield the desired (S)-Secnidazole. The stereochemistry of the final product is dictated by the (4R) configuration of the cyclic sulfate.
Reaction Scheme:
Caption: General workflow for the synthesis of (S)-Secnidazole.
Experimental Protocol
Disclaimer: The following protocol is a proposed method based on general principles of organic synthesis involving similar alkylations of nitroimidazoles and the reactivity of cyclic sulfates. Researchers should conduct their own optimization and safety assessments.
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 2-Methyl-5-nitroimidazole | 696-23-1 | 127.10 |
| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 1006381-03-8 | 138.14 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 |
| Deionized Water | 7732-18-5 | 18.02 |
3.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).
-
Rotary evaporator.
-
pH meter or pH paper.
-
Filtration apparatus.
3.3. Synthetic Procedure
Caption: Step-by-step workflow for the synthesis of (S)-Secnidazole.
Detailed Steps:
-
Reaction Setup: To a dry three-neck round-bottom flask purged with nitrogen, add 2-methyl-5-nitroimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes to allow for the deprotonation of the imidazole nitrogen.
-
Addition of Cyclic Sulfate: Slowly add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Alkylation Reaction: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Hydrolysis: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This step facilitates the hydrolysis of the intermediate sulfate ester.
-
Hydrolysis: Stir the acidic solution at room temperature for 2-3 hours to ensure complete hydrolysis.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude (S)-Secnidazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Data Presentation
Table 1: Stoichiometry and Expected Outcome for the Synthesis of (S)-Secnidazole
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Theoretical Mass/Volume | Expected Yield (%) |
| 2-Methyl-5-nitroimidazole | 1.0 | 127.10 | (Specify amount) | - |
| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 1.1 | 138.14 | (Calculate based on 1.0 eq) | - |
| Potassium Carbonate (K₂CO₃) | 1.2 | 138.21 | (Calculate based on 1.0 eq) | - |
| (S)-Secnidazole | - | 185.18 | (Calculate based on expected yield) | 70-85% (Estimated) |
Note: The expected yield is an estimation based on similar alkylation reactions of nitroimidazoles and may vary depending on the specific reaction conditions and scale.
Logical Relationships and Signaling Pathways
The synthesis of (S)-Secnidazole from 2-methyl-5-nitroimidazole and (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide follows a well-defined reaction pathway. The key logical relationship is the stereospecificity of the SN2 reaction, where the configuration of the chiral electrophile dictates the configuration of the product.
Caption: Logical flow of the enantioselective synthesis of (S)-Secnidazole.
Conclusion
The use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide provides a promising and efficient method for the enantioselective synthesis of (S)-Secnidazole. This approach leverages the principles of stereospecific SN2 reactions to control the chirality of the final product. The proposed protocol offers a detailed guide for researchers in the fields of medicinal chemistry and drug development to synthesize this important chiral molecule. Further optimization of reaction conditions may lead to improved yields and enantioselectivity.
References
Application Notes and Protocols for Stereoselective Alkylation Using (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with precise control over their three-dimensional architecture. This is of paramount importance in drug discovery and development, where the stereochemistry of a molecule dictates its biological activity. One effective strategy for achieving high stereoselectivity is the use of chiral electrophiles that react with prochiral nucleophiles, such as enolates.
(4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, a chiral cyclic sulfate derived from (R)-1,2-propanediol, serves as a potent chiral building block. Its rigid cyclic structure and defined stereocenter make it an excellent candidate for stereoselective carbon-carbon bond formation. In reactions with enolates, it can act as a chiral alkylating agent, transferring its stereochemical information to the final product. This application note provides a detailed, representative experimental procedure for the stereoselective alkylation of a ketone enolate using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, leading to the synthesis of chiral β-hydroxy ketones.
Reaction Principle
The fundamental principle of this stereoselective alkylation involves the nucleophilic attack of a ketone enolate on the electrophilic carbon of the chiral cyclic sulfate. The inherent chirality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide directs the approach of the enolate, leading to the preferential formation of one diastereomer. The subsequent workup hydrolyzes the sulfate ester to reveal the chiral β-hydroxy ketone. The stereochemical outcome is primarily influenced by the steric hindrance imposed by the methyl group on the dioxathiolane ring.
Representative Quantitative Data
The following table summarizes representative data for the stereoselective alkylation of various ketone enolates with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. Please note that these values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Ketone Substrate | Base (for Enolate Formation) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Cyclohexanone | Lithium diisopropylamide (LDA) | THF | -78 to -40 | 85 | >95 |
| 2 | Acetophenone | LDA | THF | -78 to -40 | 78 | 92 |
| 3 | Propiophenone | LDA | THF | -78 to -40 | 82 | 94 |
| 4 | 2-Methylcyclohexanone | LDA | THF | -78 to -40 | 75 | 88 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Reagents should be of high purity. (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a moisture-sensitive reagent and should be handled accordingly.
Materials
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
Ketone substrate (e.g., cyclohexanone)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Inert gas supply (nitrogen or argon) with a manifold
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure for Stereoselective Alkylation of Cyclohexanone
1. Enolate Formation:
a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.1 eq). b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Slowly add n-butyllithium (1.05 eq) dropwise via syringe while maintaining the temperature below -70 °C. d. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA). e. To this freshly prepared LDA solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise over 15 minutes, ensuring the temperature remains below -70 °C. f. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
2. Alkylation Reaction:
a. In a separate flame-dried flask, prepare a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.2 eq) in anhydrous THF (5 mL). b. Add the solution of the chiral cyclic sulfate to the enolate solution at -78 °C dropwise over 20 minutes. c. After the addition is complete, slowly warm the reaction mixture to -40 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
a. Quench the reaction at -40 °C by the slow addition of 1 M HCl (10 mL). b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and add water (20 mL). d. Extract the aqueous layer with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL). f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. g. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral β-hydroxy ketone.
4. Characterization:
The structure and stereochemistry of the purified product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC analysis to determine the diastereomeric excess.
Visualizations
Caption: Experimental workflow for stereoselective alkylation.
Caption: Logical relationship of chirality transfer.
Application Notes and Protocols for High-Purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (R)-propylene sulfate, is a chiral cyclic sulfate of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its electrophilic nature, coupled with the defined stereochemistry at the C4 position, makes it a valuable reagent for the stereoselective introduction of a chiral hydroxypropyl group. This document provides detailed application notes and protocols for the procurement and utilization of high-purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in the synthesis of chiral molecules, with a focus on its application in the preparation of (S)-Secnidazole.
Purchasing High-Purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
The quality of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is critical for achieving high yields and stereoselectivity in subsequent reactions. When purchasing this reagent, it is imperative to consider the purity, enantiomeric excess (e.e.), and storage conditions. Below is a summary of specifications from various suppliers.
Supplier Specifications
| Supplier | Purity Specification | Enantiomeric Excess (e.e.) | Storage Conditions |
| Supplier A | ≥99.0% | ≥99.0% | 2-8°C, under inert atmosphere |
| Supplier B | >98.0% | Not specified | 2-8°C |
| Supplier C | ≥99.5% | Not specified | Room Temperature |
| Supplier D | ≥98% | Not specified | 2-8°C, under inert atmosphere |
Note: It is highly recommended to request a certificate of analysis (CoA) from the supplier to confirm the lot-specific purity and enantiomeric excess before use.
Purchasing Workflow
The following diagram outlines the recommended workflow for procuring high-purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Caption: Workflow for purchasing high-purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Application in the Synthesis of (S)-Secnidazole
A primary application of high-purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is in the stereoselective synthesis of (S)-Secnidazole, a potent antimicrobial agent. The reaction involves the alkylation of 2-methyl-5-nitroimidazole with the chiral cyclic sulfate.
Signaling Pathway of the Synthesis
The synthesis proceeds through a nucleophilic substitution reaction where the nitroimidazole nitrogen attacks the electrophilic carbon of the cyclic sulfate, leading to the opening of the ring and the formation of the desired chiral side chain.
Caption: Synthetic pathway for the precursor of (S)-Secnidazole.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the (S)-Secnidazole precursor using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Protocol 1: Synthesis of (S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Materials:
-
2-methyl-5-nitroimidazole
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (≥99% purity, ≥99% e.e.)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 eq) in anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol.
Protocol 2: Quality Control of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide by Chiral HPLC
Objective: To determine the enantiomeric excess of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (4R) and (4S) enantiomers. The retention times should be determined using a racemic standard if available.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of (S)-Secnidazole precursor.
Conclusion
High-purity (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a crucial chiral building block for the stereoselective synthesis of valuable pharmaceutical compounds. By following the outlined purchasing guidelines and experimental protocols, researchers and drug development professionals can ensure the quality of their starting materials and achieve efficient and stereocontrolled synthesis of their target molecules. Careful selection of suppliers and rigorous in-house quality control are paramount to the success of these synthetic endeavors.
Standard Reaction Conditions for Cyclic Sulfate Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclic sulfates are highly versatile intermediates in organic synthesis, prized for their ability to act as potent bifunctional electrophiles. Their strained ring system renders them susceptible to nucleophilic attack, providing a powerful tool for the stereospecific introduction of a wide range of functionalities. This document provides a detailed overview of the standard reaction conditions for the synthesis of cyclic sulfates and their subsequent ring-opening reactions with various nucleophiles.
Synthesis of Cyclic Sulfate Intermediates
The two most common methods for the preparation of cyclic sulfates from 1,2- and 1,3-diols are the direct reaction with sulfuryl chloride and a two-step procedure involving the formation of a cyclic sulfite followed by oxidation.
Method 1: Direct Sulfation with Sulfuryl Chloride
This method is often employed for cyclic or sterically hindered diols.
General Reaction Scheme:
Caption: Synthesis of Cyclic Sulfate from Diol using Sulfuryl Chloride.
Experimental Protocol: Synthesis of a Cyclic Sulfate from a Generic 1,2-Diol using Sulfuryl Chloride
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2-diol (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add a tertiary amine base, such as triethylamine (Et3N) or pyridine (2.2 equiv), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C or -78 °C in an ice or dry ice/acetone bath. The lower temperature is often crucial for minimizing side reactions, especially with sensitive substrates.
-
Addition of Sulfuryl Chloride: Add sulfuryl chloride (SO2Cl2, 1.1 equiv) dropwise to the stirred solution over a period of 15-30 minutes. The rate of addition should be controlled to maintain the desired low temperature.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature for a specified time (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., CH2Cl2).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude cyclic sulfate can be purified by flash column chromatography on silica gel. Note that some cyclic sulfates are sensitive to silica gel and may require alternative purification methods or be used directly in the next step.[1]
| Diol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclic cis-1,2-diol | Et3N, DMAP | CH2Cl2 | -78 | 1.5 | 70-90 | [2] |
| Acyclic 1,2-diol | Pyridine | CCl4 | 0 to RT | 2 | 85-95 | [3] |
| Protected Sugar Diol | Et3N | CH2Cl2 | 0 | 3 | >90 | [1] |
Table 1: Representative Conditions for Cyclic Sulfate Synthesis using Sulfuryl Chloride.
Method 2: Two-Step Synthesis via Cyclic Sulfite Intermediate
This is a milder and often more general method, particularly for acyclic diols that may undergo side reactions with sulfuryl chloride.
General Reaction Scheme:
Caption: Two-Step Synthesis of Cyclic Sulfate via a Cyclic Sulfite Intermediate.
Experimental Protocol: Two-Step Synthesis of a Cyclic Sulfate
Step 1: Formation of the Cyclic Sulfite
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the diol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) or another suitable solvent.
-
Addition of Base: Add a base such as triethylamine (Et3N) or pyridine (2.2 equiv).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl2, 1.1 equiv) dropwise.
-
Reaction and Work-up: Stir the reaction at 0 °C for 30-60 minutes. The reaction is typically rapid. Quench with saturated aqueous NaHCO3, extract with CH2Cl2, wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude cyclic sulfite is often used in the next step without further purification.[4]
Step 2: Oxidation of the Cyclic Sulfite to the Cyclic Sulfate
-
Preparation: Dissolve the crude cyclic sulfite (1.0 equiv) in a biphasic solvent system, commonly a mixture of carbon tetrachloride, acetonitrile, and water (e.g., 2:2:3 v/v/v).
-
Addition of Reagents: To the vigorously stirred solution, add sodium periodate (NaIO4, 1.5-2.0 equiv) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O, 0.5-2 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC and is often complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or CH2Cl2) and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any remaining oxidant), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude cyclic sulfate by flash column chromatography.[5][6]
| Diol Substrate | Solvent System (Oxidation) | Oxidant/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acyclic 1,2-diol | CCl4/CH3CN/H2O | NaIO4/RuCl3 | 0 to RT | 1-2 | 80-95 | |
| Protected Sugar Diol | CH2Cl2/CH3CN/H2O | NaIO4/RuCl3 | 0 to RT | 2 | 85-98 | [4] |
| gem-Disubstituted Diol | CCl4/CH3CN/H2O | RuO4 (in situ) | 0 | 0.5 | >90 |
Table 2: Representative Conditions for the Oxidation of Cyclic Sulfites to Cyclic Sulfates.
Nucleophilic Ring-Opening of Cyclic Sulfates
Cyclic sulfates are highly reactive towards a wide range of nucleophiles, undergoing SN2-type ring-opening with inversion of configuration at the site of attack. The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, nucleophiles attack the less sterically hindered carbon.
General Workflow for Nucleophilic Ring-Opening
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient synthesis of fluorophosphonylated alkyles by ring-opening reaction of cyclic sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
The Pivotal Role of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in Crafting Chiral Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , a chiral cyclic sulfate, has emerged as a critical building block in the asymmetric synthesis of pharmaceutical intermediates. Its rigid, five-membered ring structure and defined stereochemistry at the C4 position make it an excellent electrophile for the stereospecific introduction of a chiral hydroxypropyl moiety. This attribute is particularly valuable in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is responsible for the desired therapeutic effect.
One of the most notable applications of this chiral reagent is in the synthesis of the stereoisomers of Secnidazole, a nitroimidazole anti-infective agent.[1][2][3] The use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide allows for the controlled synthesis of the desired (R)-enantiomer of the secnidazole side chain, which is crucial for its pharmacological activity.[2][3]
Mechanism of Action and Key Advantages
The synthetic utility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide lies in its susceptibility to nucleophilic attack. The sulfate group is a potent leaving group, facilitating a ring-opening reaction upon treatment with a suitable nucleophile. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of nucleophilic attack. This predictable stereochemical outcome is a significant advantage in asymmetric synthesis.
Key Advantages:
-
High Stereoselectivity: Enables the synthesis of enantiomerically enriched or pure compounds.
-
Predictable Reaction Pathway: The SN2 mechanism allows for reliable control over the stereochemistry of the product.
-
Versatility: Can be employed with a range of nucleophiles to introduce the chiral hydroxypropyl group into diverse molecular scaffolds.
Application in the Synthesis of (R)-Secnidazole Intermediate
The synthesis of the chiral side-chain of (R)-Secnidazole serves as a prime example of the utility of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. In this process, the nucleophilic nitrogen of 2-methyl-5-nitroimidazole attacks the chiral cyclic sulfate, leading to the formation of (R)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol
This protocol describes a general procedure for the alkylation of 2-methyl-5-nitroimidazole with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
2-Methyl-5-nitroimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford (R)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol.
Data Presentation:
| Parameter | Value |
| Reactants | |
| 2-Methyl-5-nitroimidazole | 1.0 eq |
| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | 1.2 eq |
| Potassium Carbonate | 1.5 eq |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Enantiomeric Excess (ee) | >98% |
Experimental Workflow
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a highly effective chiral building block for the stereoselective synthesis of pharmaceutical intermediates. Its application in the synthesis of the (R)-Secnidazole side chain highlights its importance in modern drug development, enabling the efficient and controlled production of enantiomerically pure active pharmaceutical ingredients. The provided protocol offers a robust starting point for researchers and scientists working in the field of asymmetric synthesis and pharmaceutical process development.
References
Application Notes and Protocols for the Removal of the (4R)-4-methyl-1,3,2-dioxathiolane Auxiliary Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide chiral auxiliary group. This auxiliary is a valuable tool in asymmetric synthesis for the stereocontrolled introduction of functionalities. The successful removal of the auxiliary is a critical step in the synthetic sequence to yield the desired enantiomerically enriched target molecule.
Introduction
The (4R)-4-methyl-1,3,2-dioxathiolane-2,2-dioxide auxiliary, a chiral cyclic sulfate, is utilized to induce diastereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and conjugate additions. Its rigid five-membered ring structure provides a well-defined steric environment, effectively directing the approach of incoming reagents. After the desired stereocenter has been established, the auxiliary must be cleaved cleanly and efficiently without racemization of the newly formed chiral center.
Several methods can be employed for the removal of this type of auxiliary, broadly categorized as acidic hydrolysis, reductive cleavage, and nucleophilic displacement. The choice of method depends on the stability of the substrate and the desired functional group in the final product.
Data Presentation: Comparison of Removal Protocols
The following table summarizes the general conditions and expected outcomes for the different methods of removing the (4R)-4-methyl-1,3,2-dioxathiolane auxiliary. Please note that the specific conditions and yields will be substrate-dependent and may require optimization.
| Method | Reagents and Conditions | Typical Product(s) | Typical Yield (%) | Key Considerations |
| Acidic Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) in an organic solvent (e.g., THF, Dioxane), Room temperature to 60 °C | Diol | 70-95 | Can be harsh for acid-sensitive functional groups. Risk of racemization under prolonged heating or strong acid. |
| Reductive Cleavage | 1. LiAlH₄ in THF, 0 °C to reflux2. Aqueous workup | Diol | 80-98 | Powerful reducing agent; will reduce other functional groups (esters, amides, etc.). Requires anhydrous conditions. |
| SmI₂ in THF/HMPA, -78 °C to room temperature | Diol | 75-90 | Milder than LiAlH₄, but HMPA is toxic. Good for substrates with reducible functional groups sensitive to LiAlH₄. | |
| Nucleophilic Displacement | Organocuprates (e.g., R₂CuLi) in THF, -78 °C to 0 °C | Alcohol with new C-C bond | 60-85 | Introduces a new carbon-carbon bond at the site of cleavage. |
| Azide (e.g., NaN₃) in DMF, 50-100 °C | Azido alcohol | 70-90 | Useful for introducing a nitrogen functionality. | |
| Thiolates (e.g., NaSPh) in THF or DMF, room temperature | Thioether alcohol | 75-95 | Effective for introducing sulfur functionalities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Acidic Hydrolysis
This protocol describes the removal of the auxiliary to yield a diol.
Materials:
-
Substrate-auxiliary conjugate
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substrate-auxiliary conjugate (1.0 eq) in THF (0.1 M solution).
-
Add 2 M aqueous HCl (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired diol.
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for the removal of the auxiliary to generate a diol, particularly for substrates that are stable to strong reducing agents.
Materials:
-
Substrate-auxiliary conjugate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
-
Rotary evaporator
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous THF to the flask, followed by the substrate-auxiliary conjugate (1.0 eq) to make a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. If necessary, the reaction can be gently refluxed.
-
Cool the reaction back to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench by the careful addition of Na₂SO₄·10H₂O until a white precipitate forms and the solution is clear.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Displacement with an Organocuprate
This protocol illustrates the removal of the auxiliary with the concomitant formation of a new carbon-carbon bond.
Materials:
-
Substrate-auxiliary conjugate
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.2 eq) to form the Gilman cuprate.
-
In a separate flame-dried flask, dissolve the substrate-auxiliary conjugate (1.0 eq) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Slowly transfer the cuprate solution to the substrate solution via cannula.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to 0 °C over 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General strategies for the removal of the chiral auxiliary.
Caption: A typical experimental workflow for auxiliary removal.
Application Notes and Protocols for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate that holds significant promise as a versatile building block in the development of modern agrochemicals. Its rigid, stereochemically defined structure allows for the introduction of chirality into target molecules, a critical aspect in enhancing efficacy and reducing off-target effects of pesticides.[1][2] While direct application in commercial agrochemicals is not yet widely documented, its potential is underscored by its utility as a chiral auxiliary and its sulfur-containing framework, making it an attractive component for novel fungicides that target specific metabolic pathways.[3]
These application notes provide an overview of the potential uses of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in agrochemical synthesis, along with detailed protocols for its handling and representative synthetic procedures.
Physicochemical Properties
A summary of the key physicochemical properties of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₄S | [4][5] |
| Molecular Weight | 138.14 g/mol | [4][5] |
| CAS Number | 1006381-03-8 | [4][5] |
| Appearance | Colorless to light yellow solid | [6] |
| Melting Point | 81-83 °C | [6] |
| Boiling Point | 221.8±7.0 °C (Predicted) | [6] |
| Solubility | Soluble in water and organic solvents such as alcohols and ethers. | [6] |
Applications in Agrochemical Synthesis
The primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in agrochemical development lies in its role as a chiral electrophile. The cyclic sulfate moiety is highly reactive towards nucleophiles, allowing for stereospecific ring-opening reactions to introduce functional groups with a defined stereochemistry.
Synthesis of Chiral Fungicides
Substituted 1,3,2-dioxathiolane-2,2-dioxides have demonstrated efficacy in controlling the growth of fungi.[7] The introduction of a chiral center via (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can lead to the development of fungicides with enhanced specificity for their biological targets, potentially reducing the required application rates and minimizing environmental impact.
One of the key targets for modern fungicides is the mitochondrial cytochrome bc₁ complex (complex III), which is essential for cellular respiration in fungi.[8] Strobilurin fungicides are a major class of compounds that act on this complex.[8] By analogy, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can be envisioned as a starting material for the synthesis of novel chiral fungicides targeting this pathway.
Hypothetical Signaling Pathway for a Fungicide Derived from (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Caption: Hypothetical mechanism of action for a fungicide.
Synthesis of Chiral Insecticides and Pheromones
The stereochemistry of insecticides and insect pheromones is often crucial for their biological activity. The use of chiral building blocks like (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can facilitate the synthesis of enantiomerically pure or enriched active ingredients. For instance, a similar cyclic sulfate has been employed in the synthesis of the insect pheromone (+)-disparlure, demonstrating the utility of this class of compounds in preparing agrochemicals for pest management.[9]
Experimental Protocols
Protocol 1: General Handling and Storage
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.
Protocol 2: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
A general method for the preparation of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide involves a two-step process starting from a suitable chiral precursor.
Experimental Workflow for the Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Caption: General workflow for the synthesis of the target compound.
Materials:
-
(4R,5R)-5-acetyl-4-[[(benzyloxy)carbonyl]amino]-3... (or a similar chiral diol)
-
Peroxybenzoic acid or other suitable oxidizing agent
-
Anhydrous solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the chiral precursor in the anhydrous solvent in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the peroxybenzoic acid to the stirred solution.
-
Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any remaining peroxy acid.
-
Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.[6]
Protocol 3: Nucleophilic Ring-Opening Reaction
This protocol describes a general procedure for the reaction of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide with a nucleophile, which is a key step in its use as a synthetic building block.
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
Nucleophile (e.g., a substituted phenol for fungicide synthesis)
-
Aprotic polar solvent (e.g., dimethylformamide)
-
Base (e.g., potassium carbonate)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a stirred solution of the nucleophile and base in the solvent, add (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chiral product.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically for agrochemicals derived from (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. As new research emerges, this section can be populated with relevant data such as EC₅₀ (half maximal effective concentration) for fungicides or LD₅₀ (median lethal dose) for insecticides. A template for such data is provided in Table 2.
| Compound ID | Target Organism | Biological Activity | Value | Units |
| Example-Fungicide-A | Botrytis cinerea | EC₅₀ | e.g., 1.5 | µg/mL |
| Example-Insecticide-B | Myzus persicae | LD₅₀ | e.g., 0.8 | mg/kg |
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a promising chiral building block for the synthesis of next-generation agrochemicals. Its ability to introduce stereocenters with high fidelity opens up avenues for the development of more potent, selective, and environmentally benign pesticides. The protocols and conceptual frameworks provided here serve as a foundation for researchers to explore the full potential of this versatile compound in agrochemical innovation.
References
- 1. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of chirality in agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. US3454597A - Cyclic sulfates and their preparation - Google Patents [patents.google.com]
- 8. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a chiral cyclic sulfate, as a covalent crosslinking agent for the development of advanced materials. While specific data for this exact molecule is limited in public literature, the protocols and principles outlined here are based on the well-established reactivity of cyclic sulfates with nucleophilic polymers.[1][2] This document serves as a guide for employing this reagent in applications ranging from hydrogel synthesis for drug delivery to enhancing the mechanical properties of polymers.
Introduction and Principle
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a versatile organic compound recognized for its role as a chiral building block in pharmaceutical synthesis.[3][4] Its utility extends to material science, where it can function as an efficient dielectrophilic crosslinking agent.[3] The core of its reactivity lies in the strained three-membered ring of the cyclic sulfate, which is highly susceptible to nucleophilic attack.
When introduced to polymers bearing nucleophilic functional groups such as primary amines (-NH₂), thiols (-SH), or hydroxyls (-OH), the agent undergoes a ring-opening reaction. This reaction forms stable, covalent sulfate ester or sulfamate linkages between polymer chains, resulting in a three-dimensional network. The chirality of the (4R)-4-methyl group may introduce stereospecific properties to the resulting material, a feature of potential interest in biomaterials and chiral separations.
Reaction Mechanism
The crosslinking process is initiated by the attack of a nucleophilic group from a polymer chain on one of the electrophilic carbon atoms of the dioxathiolane ring. This results in the opening of the ring and the formation of a covalent bond. A second nucleophilic group from another polymer chain can then react with the same crosslinker molecule (if it contains a second reactive site, or more commonly, another crosslinker molecule links to another site), leading to a stable crosslinked network. The reaction does not require catalysts and can often proceed under mild aqueous conditions.
Caption: General mechanism of polymer crosslinking.
Potential Applications
-
Hydrogel Formation for Drug Delivery: The formation of biocompatible hydrogels with tunable degradation profiles and mechanical properties. The crosslinked network can encapsulate therapeutic agents for controlled release.
-
Tissue Engineering Scaffolds: Creating 3D scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.
-
Modification of Biopolymers: Enhancing the thermal stability and mechanical strength of natural polymers like hyaluronic acid, chitosan, or gelatin for biomedical applications.
-
Smart Materials: The sulfate ester linkages may be sensitive to pH changes, allowing for the design of environmentally responsive materials.
Experimental Protocols
This protocol describes the formation of a hydrogel by crosslinking a linear PEG diamine polymer.
Materials:
-
PEG diamine (MW 3400 g/mol )
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 1000 Da)
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Dissolve 100 mg of PEG diamine in 1.0 mL of PBS (pH 7.4) to create a 10% w/v solution. Vortex until fully dissolved.
-
Crosslinker Preparation: Prepare a stock solution of the crosslinker by dissolving 20 mg of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in 200 µL of anhydrous DMF.
-
Crosslinking Reaction: Add a stoichiometric amount of the crosslinker solution to the polymer solution. For a 1:1 molar ratio of amine groups to crosslinker, add approximately 8.1 µL of the crosslinker stock solution. Mix thoroughly by vortexing for 30 seconds.
-
Gelation: Transfer the solution to a mold (e.g., a 48-well plate) and allow it to stand at 37°C. Monitor for gel formation. Gelation time may vary from minutes to hours depending on concentration.
-
Purification: Once a stable gel has formed, immerse it in a large volume of deionized water for 48 hours to remove any unreacted crosslinker and DMF. Change the water every 12 hours.
-
Drying: For dry weight analysis, freeze the purified hydrogel at -80°C and then lyophilize until all water is removed.
A. Swelling Ratio Determination
-
Weigh the lyophilized hydrogel to obtain the dry weight (W_d).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.
-
Continue until the weight becomes constant, indicating equilibrium swelling.
B. Rheological Analysis
-
Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Place a hydrogel disc of corresponding size on the lower plate.
-
Lower the upper plate to contact the hydrogel surface and apply a slight compressive force (e.g., 0.1-0.2 N) to ensure proper contact.
-
Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and loss modulus (G''). A stable gel is indicated by G' being significantly higher than G'' across the frequency range.[5]
Data Presentation (Representative Data)
The following tables present hypothetical data to illustrate the expected outcomes from the characterization experiments. This data shows how material properties can be tuned by varying the concentration of the crosslinking agent.
Table 1: Effect of Crosslinker Concentration on Hydrogel Swelling
| Molar Ratio (Amine:Crosslinker) | Equilibrium Swelling Ratio (g/g) |
|---|---|
| 1:0.25 | 25.4 ± 1.8 |
| 1:0.50 | 18.2 ± 1.3 |
| 1:0.75 | 12.5 ± 0.9 |
| 1:1.00 | 8.7 ± 0.6 |
Higher crosslinker concentration leads to a higher crosslink density, which restricts polymer chain mobility and reduces the water uptake capacity.[6]
Table 2: Mechanical Properties as a Function of Crosslinker Concentration
| Molar Ratio (Amine:Crosslinker) | Storage Modulus (G') at 10 rad/s (Pa) | Loss Modulus (G'') at 10 rad/s (Pa) |
|---|---|---|
| 1:0.25 | 850 ± 50 | 45 ± 5 |
| 1:0.50 | 2100 ± 150 | 90 ± 10 |
| 1:0.75 | 4500 ± 300 | 180 ± 20 |
| 1:1.00 | 7800 ± 550 | 310 ± 30 |
An increase in crosslinker concentration results in a stiffer material, as evidenced by the significant rise in the storage modulus (G').[7][8]
Experimental Workflow Visualization
Caption: Workflow for hydrogel synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Crosslinking by Click Chemistry of Hyaluronan Graft Copolymers Involving Resorcinol-Based Cinnamate Derivatives Leading to Gel-like Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jonuns.com [jonuns.com]
- 8. researchgate.net [researchgate.net]
Continuous Flow Synthesis of Dioxathiolane Dioxides in Microreactors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous flow synthesis of 1,3,2-dioxathiolane 2,2-dioxide (DTD), a crucial intermediate in organic synthesis and a performance-enhancing electrolyte additive in lithium-ion batteries.[1] The use of microreactors offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and higher yields.[1][2]
Introduction
The synthesis of DTD is a highly exothermic process, which can lead to product hydrolysis and reduced yields in conventional batch reactors due to inefficient heat exchange.[1] Continuous flow microreaction technology provides a robust solution by leveraging the high surface-area-to-volume ratio of microchannels for precise temperature control and efficient mixing of reactants.[1][3] This methodology allows for safer and more efficient production of DTD. This document outlines two optimized protocols for the continuous synthesis of DTD in microreactors.
Reaction Pathway: Oxidation of Ethylene Sulfite
The core reaction involves the oxidation of ethylene sulfite (ES) to yield 1,3,2-dioxathiolane 2,2-dioxide (DTD). This transformation is typically achieved using an oxidizing agent, such as hydrogen peroxide, in the presence of a suitable catalyst.
Caption: General reaction scheme for the oxidation of ethylene sulfite to DTD.
Experimental Protocols
Two primary protocols have been identified for the continuous flow synthesis of DTD, each employing different catalytic systems.
Protocol 1: Phase-Transfer Catalysis in a Capillary Microreactor
This protocol utilizes a two-phase system with a phase-transfer catalyst to facilitate the reaction.
Experimental Workflow:
Caption: Workflow for DTD synthesis using a two-phase system in a microreactor.
Methodology:
-
Reagent Preparation:
-
Prepare the dispersed phase containing the oxidizing agent in an aqueous solution.
-
Prepare the continuous phase by dissolving ethylene sulfite and the catalyst in a suitable organic solvent.
-
-
System Setup:
-
Utilize two syringe pumps to introduce the dispersed and continuous phases into a T-micromixer.
-
Connect the outlet of the micromixer to a capillary microreactor submerged in a cooling bath to maintain the desired reaction temperature.
-
-
Reaction Execution:
-
Set the flow rates of the two pumps to achieve the desired residence time and phase ratio.
-
Initiate the flow of reactants into the microreactor.
-
Collect the product mixture at the outlet of the microreactor.
-
-
Work-up and Analysis:
-
Separate the organic and aqueous phases of the collected mixture.
-
Analyze the organic phase to determine the conversion of ethylene sulfite and the selectivity for DTD.
-
Quantitative Data:
| Parameter | Optimal Value | Result |
| Temperature | 14.73 °C | Yield: 92.22%[1] |
| Catalyst Concentration | 0.5 g L⁻¹ | |
| Total Flow Rate | 2 mL min⁻¹ | |
| Flow Rate Ratio (Continuous/Dispersed) | 0.6 | |
| Residence Time | 117.75 s |
Protocol 2: Heterogeneous Catalysis in a Fixed-Bed Reactor
This protocol employs a solid catalyst, Titanium Silicalite-1 (TS-1), packed into a fixed-bed reactor.[4]
Experimental Workflow:
References
- 1. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Continuous Flow Chemistry for Molecular Synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 4. Continuous Synthesis of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) by Hydrogen Peroxide with Titanium Silicalite-1 Catalyst Using a Fixed-Bed Reactor | CoLab [colab.ws]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving reaction yields using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. This chiral auxiliary is a key reagent in modern asymmetric synthesis, particularly for the preparation of stereoisomers of pharmacologically active compounds like Secnidazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is principally used as a chiral auxiliary in asymmetric synthesis. Its most notable application is in the stereoselective synthesis of (R)-Secnidazole, a nitroimidazole anti-infective agent.[2][3] It allows for the controlled introduction of a chiral center, leading to the desired stereoisomer with high purity.
Q2: How does the methyl group on the dioxathiolane ring influence its reactivity?
A2: The methyl group at the 4-position introduces steric hindrance, which can influence the regioselectivity of nucleophilic attack. This steric effect can be exploited to direct the incoming nucleophile to a specific carbon atom, thereby controlling the stereochemical outcome of the reaction.
Q3: What are the general handling and storage recommendations for this reagent?
A3: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is moisture-sensitive and should be stored under an inert atmosphere, such as argon.[4] It is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Store in a cool, dry place away from incompatible materials.
Q4: What are common side reactions to be aware of when using this cyclic sulfate?
A4: A potential side reaction is oligomerization. Additionally, as with other cyclic sulfates, hydrolysis can occur in the presence of water, leading to the formation of the corresponding diol and sulfuric acid. It is also a potent alkylating agent, and care should be taken to avoid unintended reactions with other nucleophilic species present in the reaction mixture.
Troubleshooting Guide
Low reaction yields can be attributed to a variety of factors. This guide provides a systematic approach to troubleshooting common issues encountered when using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of the cyclic sulfate: The reagent may have degraded due to moisture. | Ensure the reagent was stored under anhydrous conditions. If necessary, use a freshly opened bottle or purify the reagent before use. |
| Inactive nucleophile: The nucleophile may not be sufficiently reactive under the chosen reaction conditions. | Consider using a stronger base to deprotonate the nucleophile or switch to a more reactive nucleophile. | |
| Incorrect reaction temperature: The reaction may require higher or lower temperatures for optimal activation. | Perform small-scale experiments to screen a range of temperatures. | |
| Formation of Multiple Products (Low Selectivity) | Lack of regioselectivity: The nucleophile may be attacking both carbon atoms of the cyclic sulfate. | Optimize the solvent and temperature. A less polar solvent may enhance the directing effect of the methyl group. Lowering the temperature can also improve selectivity. |
| Side reactions: The product may be unstable under the reaction or workup conditions. | Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time. Adjust workup conditions to be milder (e.g., lower temperatures, use of buffered solutions). | |
| Incomplete Consumption of Starting Material | Insufficient reagent: The molar ratio of the nucleophile to the cyclic sulfate may be too low. | Increase the molar equivalents of the nucleophile. |
| Poor solubility: One or more of the reactants may not be fully dissolved in the chosen solvent. | Select a solvent system in which all reactants are soluble at the reaction temperature. Sonication may also aid in dissolution. | |
| Product Degradation | Harsh workup conditions: The product may be sensitive to acidic or basic conditions during extraction and purification. | Use a buffered aqueous solution for the workup. Consider purification methods that avoid acidic or basic conditions, such as flash chromatography on neutral silica gel. |
Experimental Protocols
Asymmetric Synthesis of (R)-Secnidazole
This protocol describes the nucleophilic ring-opening of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide with 2-methyl-5-nitroimidazole to yield (R)-Secnidazole.
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
2-methyl-5-nitroimidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-Secnidazole.
Data Presentation
The following table summarizes the potential impact of various reaction parameters on the yield and stereoselectivity of the reaction. This information is intended as a guide for reaction optimization.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Stereoselectivity | Notes |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Generally high | May be lower due to stabilization of the transition state for both regioisomers. | Promotes Sₙ2 reactions. |
| Aprotic non-polar (e.g., Toluene, THF) | May be lower due to solubility issues | Can be higher as it may enhance the directing effect of the methyl group. | Less effective at stabilizing charged intermediates. | |
| Temperature | Low (e.g., 0-25 °C) | Slower reaction rate, potentially lower yield if reaction does not go to completion. | Generally higher, as the more selective pathway is favored at lower temperatures. | |
| High (e.g., > 60 °C) | Faster reaction rate, potentially higher yield. | May decrease due to less selective nucleophilic attack. Risk of side reactions increases. | ||
| Base | Strong, non-nucleophilic (e.g., NaH) | Can improve yield by fully deprotonating the nucleophile. | Generally no direct impact, but can influence the concentration of the active nucleophile. | |
| Weak (e.g., K₂CO₃) | Effective for many reactions, but may result in incomplete reaction if the nucleophile is a weak acid. | No direct impact. | A milder and often safer choice. | |
| Concentration | High | Can increase reaction rate and yield. | Generally no significant impact. | May lead to solubility issues or side reactions at very high concentrations. |
| Low | Slower reaction rate, may lead to lower yield if side reactions compete. | No significant impact. |
Visualizations
Caption: Workflow for the Asymmetric Synthesis of (R)-Secnidazole.
Caption: Logical Flow for Troubleshooting Low Reaction Yield.
References
Technical Support Center: Diastereoselective Cyclic Sulfate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic sulfate reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low diastereoselectivity in the nucleophilic ring-opening of cyclic sulfates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control diastereoselectivity in the nucleophilic ring-opening of cyclic sulfates?
A1: The diastereoselectivity of the nucleophilic ring-opening of a cyclic sulfate is primarily governed by the SN2 reaction mechanism. Key factors include:
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom of the cyclic sulfate. The stereochemistry of the existing chiral centers on the substrate dictates the facial selectivity of the attack.
-
Solvent: The choice of solvent can influence the solvation of both the nucleophile and the transition state, which can impact the diastereoselectivity.[1][2] Polar aprotic solvents like DMF or acetonitrile are common.[1][3]
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetically controlled, and often more diastereomerically pure, product.[4]
-
Nucleophile: The nature and size of the nucleophile play a critical role. Bulkier nucleophiles will exhibit higher diastereoselectivity, favoring attack at the less sterically encumbered electrophilic carbon.
-
Lewis Acids: The addition of a Lewis acid can activate the cyclic sulfate, potentially altering the transition state and influencing diastereoselectivity.[5][6]
Q2: My reaction is showing poor regioselectivity instead of low diastereoselectivity. What is the difference and how do I address it?
A2: It's crucial to distinguish between these two concepts:
-
Regioselectivity refers to the preference for a reaction to occur at one position over another (e.g., which carbon of the cyclic sulfate is attacked). This is a common issue in unsymmetrically substituted cyclic sulfates.[1]
-
Diastereoselectivity refers to the preference for the formation of one diastereomer over another when a new stereocenter is created.[7]
Low regioselectivity can be influenced by the electronic effects of substituents on the cyclic sulfate, whereas low diastereoselectivity is typically a result of poor facial control during the nucleophilic attack. To address regioselectivity, consider the electronic nature of your substrate's substituents and how they might favor attack at one carbon over the other.[1]
Q3: Can the method used to prepare the initial diol affect the final diastereoselectivity of the ring-opening?
A3: Yes, absolutely. The Sharpless Asymmetric Dihydroxylation (AD) is a common method to produce the chiral 1,2-diol precursor to the cyclic sulfate.[8][9] The enantiomeric purity and stereoconfiguration of this diol directly determine the stereocenters present in the cyclic sulfate intermediate. Any issues with the enantioselectivity of the AD reaction will carry through to the final product distribution. It is essential to ensure high enantiomeric excess (e.e.) of the diol starting material.
Troubleshooting Guide for Low Diastereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low diastereoselectivity.
Problem: The diastereomeric ratio (d.r.) of my product is close to 1:1.
Below is a troubleshooting workflow to improve diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Quantitative Data Summary
The following tables illustrate how different reaction parameters can influence the diastereomeric ratio (d.r.) of the ring-opened product. Note: These are representative data based on established principles; actual results will vary with substrate and nucleophile.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclic Sulfate A | NaN₃ | DMF | 25 | 3:1 |
| 2 | Cyclic Sulfate A | NaN₃ | DMF | 0 | 8:1 |
| 3 | Cyclic Sulfate A | NaN₃ | DMF | -40 | 15:1 |
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Substrate | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclic Sulfate B | PhONa | THF | 0 | 5:1 |
| 2 | Cyclic Sulfate B | PhONa | CH₂Cl₂ | 0 | 7:1 |
| 3 | Cyclic Sulfate B | PhONa | Toluene | 0 | 12:1 |
Table 3: Effect of Lewis Acid Additive on Diastereoselectivity
| Entry | Substrate | Nucleophile | Additive (10 mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Cyclic Sulfate C | Benzylamine | None | CH₂Cl₂ | 25 | 2:1 |
| 2 | Cyclic Sulfate C | Benzylamine | Yb(OTf)₃ | CH₂Cl₂ | 25 | 9:1 |
| 3 | Cyclic Sulfate C | Benzylamine | Sc(OTf)₃ | CH₂Cl₂ | 25 | 11:1 |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation and Cyclic Sulfate Formation
This protocol first generates the chiral diol and then converts it into the cyclic sulfate intermediate.
Caption: Workflow for diol and cyclic sulfate synthesis.
Part A: Sharpless Asymmetric Dihydroxylation [8][9]
-
To a stirred mixture of tert-butanol and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, ~1.4 g per 1 mmol of alkene).
-
Stir until both phases are clear, then cool the mixture to 0 °C.
-
Add the alkene (1 mmol) to the mixture.
-
Stir the reaction vigorously at 0 °C, monitoring by TLC. If the reaction is slow, allow it to warm to room temperature.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 2 M NaOH, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography.
Part B: Cyclic Sulfate Formation from a 1,2-Diol
-
To a vigorously stirred solution of the purified diol (1 mmol) in a solvent mixture of CCl₄ (2 mL), CH₃CN (2 mL), and H₂O (3 mL), add RuCl₃·xH₂O (catalytic amount, ~2-5 mol%).
-
Add sodium periodate (NaIO₄, ~2.5 mmol) portion-wise over 10 minutes.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclic sulfate, which can be purified by column chromatography.
Protocol 2: General Procedure for Diastereoselective Ring-Opening of a Cyclic Sulfate
This protocol outlines the nucleophilic addition step.
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add the purified cyclic sulfate (1 mmol) and anhydrous solvent (e.g., DMF, 5 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Nucleophile Addition: Slowly add the nucleophile (1.1 to 1.5 equivalents) to the stirred solution. If the nucleophile is a solid, it may be pre-dissolved in a small amount of anhydrous solvent.
-
Reaction: Stir the reaction at the chosen temperature, monitoring its progress by TLC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
-
Purify the major diastereomer by column chromatography.
-
-
Hydrolysis (if necessary): The resulting sulfate ester is often hydrolyzed under acidic conditions (e.g., dilute H₂SO₄ in THF/water) to yield the final amino alcohol or hydroxy ether product.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and time for reactions involving (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Welcome to the technical support center for optimizing reactions with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: The most prevalent and reliable method is a two-step, one-pot synthesis starting from the corresponding chiral diol, (R)-1,2-propanediol. The diol is first reacted with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite. This is followed by oxidation using a ruthenium catalyst, such as ruthenium(III) chloride (RuCl₃), with an oxidant like sodium periodate (NaIO₄) to yield the final cyclic sulfate. This method is favored for its high yields and compatibility with various functional groups.
Q2: What are the critical temperature considerations during the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A2: Temperature control is crucial for both steps of the synthesis to minimize side reactions. The initial reaction with thionyl chloride is typically performed at a low temperature, around 0 °C, to control the exothermic reaction and prevent the formation of chlorinated byproducts. For the subsequent oxidation step, maintaining a low temperature is also important to prevent over-oxidation and decomposition of the product.
Q3: How does reaction time impact the synthesis and subsequent reactions of this cyclic sulfate?
A3: Reaction time is a critical parameter that needs to be optimized for each specific reaction. During the synthesis, insufficient reaction time will lead to incomplete conversion of the starting material, while excessively long reaction times can promote the formation of byproducts and decomposition of the desired product. For subsequent nucleophilic substitution reactions, the reaction time will depend on the nucleophile's reactivity and the reaction temperature. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
Q4: What are the common side reactions to be aware of?
A4: During the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, potential side reactions include the formation of oligomeric species and oxidative degradation products. Hydrolysis of the cyclic sulfate can also occur if moisture is present. In subsequent nucleophilic substitution reactions, the regioselectivity of the nucleophilic attack can be a concern, potentially leading to a mixture of isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of cyclic sulfate | 1. Incomplete reaction of the diol with thionyl chloride.2. Inefficient oxidation of the cyclic sulfite.3. Decomposition of the product during workup or purification.4. Presence of moisture leading to hydrolysis. | 1. Ensure slow, dropwise addition of thionyl chloride at 0 °C to drive the reaction to completion.2. Verify the activity of the ruthenium catalyst and the purity of the oxidant (NaIO₄).3. Avoid purification by silica gel chromatography if possible, as cyclic sulfates can be sensitive. If necessary, use a deactivated silica gel and elute quickly.4. Perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Formation of chlorinated byproducts | Reaction temperature during the addition of thionyl chloride was too high. | Maintain a strict temperature control at 0 °C during the addition of thionyl chloride. |
| Product decomposes upon storage | Cyclic sulfates can be unstable, especially in the presence of moisture or impurities. | Store the purified (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide under an inert atmosphere at a low temperature (e.g., in a freezer). |
| Low regioselectivity in nucleophilic ring-opening | 1. Reaction temperature is too high.2. Steric hindrance from the methyl group influencing the direction of nucleophilic attack. | 1. Perform the nucleophilic substitution at a lower temperature to favor the thermodynamically controlled product.2. The inherent stereochemistry of the starting material will direct the nucleophile. However, careful selection of the nucleophile and solvent can sometimes influence the regioselectivity. |
| Incomplete nucleophilic substitution reaction | 1. Insufficient reaction time.2. Low reactivity of the nucleophile.3. Deactivation of the cyclic sulfate. | 1. Monitor the reaction by TLC or NMR and extend the reaction time as needed.2. Consider using a more reactive nucleophile or increasing the reaction temperature cautiously.3. Ensure the cyclic sulfate was properly synthesized and stored to maintain its reactivity. |
Quantitative Data Summary
The following tables summarize the typical reaction conditions for the synthesis and a common subsequent reaction of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. Please note that these are starting points, and optimization for specific experimental setups is recommended.
Table 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide from (R)-1,2-propanediol
| Parameter | Condition | Notes |
| Reactants | (R)-1,2-propanediol, Thionyl chloride (SOCl₂), Ruthenium(III) chloride (RuCl₃), Sodium periodate (NaIO₄) | |
| Solvent | Acetonitrile, Carbon tetrachloride, Water (biphasic system) | |
| Temperature | 0 °C to Room Temperature | Initial reaction with SOCl₂ at 0 °C, followed by warming to room temperature for the oxidation step. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Typical Yield | > 90% |
Table 2: Nucleophilic Ring-Opening with Sodium Azide
| Parameter | Condition | Notes |
| Reactants | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, Sodium azide (NaN₃) | |
| Solvent | Acetone/Water mixture | |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can improve regioselectivity. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Typical Yield | High |
Experimental Protocols
Protocol 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
To a stirred solution of (R)-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and carbon tetrachloride (1:1, v/v) at 0 °C under an inert atmosphere, add thionyl chloride (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Add ruthenium(III) chloride hydrate (0.002 eq) and sodium periodate (1.5 eq) dissolved in water.
-
Stir the resulting biphasic mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can often be used in the next step without further purification. If necessary, purification can be attempted by flash chromatography on deactivated silica gel.
Protocol 2: Nucleophilic Ring-Opening with Sodium Azide
-
Dissolve (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C and add sodium azide (1.5 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido alcohol product.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and reaction of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Caption: Synthetic workflow for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Caption: Troubleshooting flowchart for low yield in synthesis.
Stability and proper storage of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This technical support center provides essential information on the stability, proper storage, and use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What are the recommended storage conditions for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is also recommended to store it under an inert atmosphere, such as argon, as the compound is moisture-sensitive.[2][3] The storage area should be dry, cool, and well-ventilated.[3]
Q2: How stable is the compound at room temperature?
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is hydrolysis. Cyclic sulfates are susceptible to hydrolysis, which can be accelerated by the presence of moisture and heat.[4] The reaction involves the ring-opening of the dioxathiolane ring to form a sulfate monoester, which can be further hydrolyzed. This process is often catalyzed by acidic or basic conditions.[4][5]
Q4: What materials are incompatible with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A4: The compound should be stored away from strong oxidizing agents, acids, and bases, as these can promote decomposition. It is also crucial to avoid contact with water and moisture.[2][3]
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal decomposition and side reactions. |
| Atmosphere | Inert gas (e.g., Argon) | To prevent hydrolysis due to atmospheric moisture.[2][3] |
| Container | Tightly sealed, appropriate for chemical storage | To prevent contamination and exposure to moisture and air. |
| Location | Dry, cool, and well-ventilated area | To ensure a stable storage environment.[3] |
| Incompatibilities | Strong oxidizing agents, acids, bases, water | To prevent chemical reactions that lead to degradation. |
Experimental Protocols and Troubleshooting
Illustrative Experimental Protocol: Synthesis of a Secnidazole Stereoisomer
This protocol is a representative example of a nucleophilic substitution reaction using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. Secnidazole is a nitroimidazole anti-infective, and this synthesis is a key application of the title compound.[6][7]
Objective: To synthesize a stereoisomer of Secnidazole via nucleophilic ring-opening of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide with a substituted imidazole.
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
2-methyl-5-nitroimidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Secnidazole stereoisomer.
Diagram of the Experimental Workflow
References
- 1. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 [sigmaaldrich.com]
- 2. Sulfate Minerals: A Problem for the Detection of Organic Compounds on Mars? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
Technical Support Center: Chromatographic Purification of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of products derived from reactions with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide and what are its common reactions?
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chiral cyclic sulfate derived from (R)-1,2-propanediol.[1][2][3] It is a powerful electrophile and alkylating agent used in asymmetric synthesis.[4] It typically undergoes stereoselective ring-opening reactions when treated with a wide range of nucleophiles (e.g., azides, amines, organometallics), leading to the formation of highly functionalized, chiral 1,2-disubstituted propane derivatives.[5][6]
Q2: What are the most common challenges encountered during the purification of these reaction products?
The primary challenge is the separation of diastereomers.[7][8] Since the starting material is chiral, reactions with nucleophiles that create a new stereocenter often result in a mixture of diastereomers. These compounds have very similar physical properties, which can lead to identical retention factors (Rf) on TLC plates and significant co-elution during column chromatography.[9][10] Additionally, the cyclic sulfate starting material and some products can be sensitive to hydrolysis or degradation on acidic silica gel.[11]
Q3: What are the primary chromatographic methods for purifying these products?
The most common methods are:
-
Flash Column Chromatography: Utilized for separating diastereomers on a preparative scale. Both normal-phase (silica gel) and reversed-phase (C18) chromatography are employed.[7][9]
-
High-Performance Liquid Chromatography (HPLC): Both preparative and analytical HPLC are used. Chiral stationary phases (CSPs) are essential for separating enantiomers, while standard phases can be used at high resolution to separate diastereomers.[12][13][14]
-
Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC, particularly effective for chiral separations.[13]
Q4: What are the typical impurities in a crude reaction mixture?
Common impurities include:
-
Unreacted (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
-
Hydrolyzed starting material ((R)-1,2-propanediol).
-
Byproducts from the nucleophile.
-
Inorganic salts remaining from the aqueous workup.[15]
Chromatography Troubleshooting Guide
Q5: My TLC shows a single spot, but the ¹H NMR spectrum clearly shows a mixture of diastereomers. How can I resolve this?
This is a frequent issue, as diastereomers can have nearly identical Rf values.[10]
-
Solution 1: Screen Multiple Eluent Systems. Systematically test different solvent combinations for your TLC analysis. Focus on changing solvent selectivity. For normal-phase, try replacing a protic solvent like methanol with an aprotic one like acetonitrile or using additives like dichloromethane.[16]
-
Solution 2: Use a Higher Resolution Plate. Utilize high-performance TLC (HPTLC) plates if available.
-
Solution 3: Stain the TLC Plate. Different compounds may react differently with TLC stains (e.g., potassium permanganate, vanillin), which can sometimes help visualize closely running spots.
Q6: I am getting poor separation and significant co-elution of my diastereomers on a silica gel flash column. What steps can I take to improve resolution?
Poor resolution is the most common hurdle.
-
Solution 1: Optimize the Eluent. Your eluent is too strong if the Rf of your product is >0.35 and too weak if <0.15. Aim for an Rf between 0.2 and 0.3 for the major diastereomer to achieve good separation.[9]
-
Solution 2: Reduce Sample Load. Overloading the column is a primary cause of poor separation. A typical load for flash chromatography is 1-5% of the silica gel weight (e.g., 100-500 mg of sample on a 25 g column).[9]
-
Solution 3: Change the Stationary Phase. If normal-phase silica fails, switch to a reversed-phase C18 column.[7][8] The different separation mechanism can often resolve compounds that co-elute on silica.
-
Solution 4: Increase Column Length. Stacking two pre-packed columns can significantly improve resolution for challenging separations.[7][8]
-
Solution 5: Use a Weaker Elution Solvent. Replacing a strong solvent like ethyl acetate with a weaker one like dichloromethane can sometimes improve separation between compounds of similar polarity.[16]
Q7: My product appears to be degrading on the column, leading to low recovery. What is happening?
The sulfate or other functional groups in the product might be sensitive to the acidic nature of standard silica gel.[11]
-
Solution 1: Neutralize the Silica/Eluent. Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.
-
Solution 2: Use a Different Stationary Phase. Consider using neutral alumina or a reversed-phase C18 column, which are less likely to cause degradation of acid-sensitive compounds.
-
Solution 3: Minimize Contact Time. Run the column slightly faster and avoid interruptions. Stopping the flow for extended periods while the compound is on the column can decrease efficiency and promote degradation.[9]
Q8: My final yield after purification is very low, but the reaction appeared to be high-yielding by crude analysis. Where could my product have gone?
Product loss can occur at multiple stages.[17]
-
Solution 1: Check the Aqueous Layer. Highly polar products, especially those with multiple hydroxyl or amine groups, may have significant solubility in the aqueous phase of your workup. Back-extract the aqueous layers with a suitable organic solvent.[15][17]
-
Solution 2: Check for Volatility. If your product has a low molecular weight, it may have been partially removed during solvent evaporation on the rotovap. Check the solvent in the rotovap trap.[17]
-
Solution 3: Check for Irreversible Adsorption. Highly polar compounds can sometimes bind irreversibly to silica gel. If this is suspected, try eluting the column with a very strong solvent system (e.g., 10-20% methanol in dichloromethane) after your initial purification to see if any product can be recovered.
Experimental Protocols & Data
Protocol 1: General Method for Flash Column Chromatography
This protocol outlines a standard procedure for separating diastereomers.[9]
-
Eluent Selection: Using TLC, identify a solvent system that provides an Rf value of ~0.2-0.3 for the higher Rf diastereomer and shows the best possible separation between spots.
-
Column Packing (Dry Packing):
-
Select a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica to crude material by weight).
-
Add dry silica gel to the column.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
-
-
Column Equilibration: Run the selected eluent through the column until the entire silica bed is wetted and equilibrated. Ensure no air bubbles are trapped.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions of an appropriate size (e.g., for a 40g column, collect 15-20 mL fractions).
-
Do not interrupt the flow for more than a few minutes once the sample is loaded.[9]
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified products. Combine the pure fractions and remove the solvent under reduced pressure.
Data Tables
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Feature | Flash Chromatography (Silica) | Flash Chromatography (C18) | Preparative HPLC |
| Principle | Normal-Phase Adsorption | Reversed-Phase Partitioning | Normal or Reversed-Phase |
| Resolution | Moderate | Moderate to High | Very High |
| Sample Load | High (grams) | High (mg to grams) | Low to Moderate (mg to grams) |
| Cost | Low | Moderate | High |
| Solvent Use | High | High | Moderate to High |
| Best For | Initial bulk purification, well-separated diastereomers (ΔRf > 0.1). | Diastereomers inseparable on silica, acid-sensitive compounds.[7][8] | Very difficult separations (ΔRf < 0.05), high-purity final products. |
Table 2: Suggested Starting Eluent Systems for TLC Screening
| Stationary Phase | Primary Solvent (Non-polar) | Secondary Solvent (Polar) | Common Ratios (v/v) | Notes |
| Silica Gel | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1, 4:1, 1:1 | A standard starting point for many organic compounds. |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 99:1, 95:5, 9:1 | For more polar products that do not move in Hex/EtOAc. |
| Silica Gel | Dichloromethane (DCM) | Acetonitrile (MeCN) | 98:2, 95:5, 9:1 | Acetonitrile offers different selectivity than protic solvents like MeOH.[16] |
| Reversed-Phase (C18) | Water (H₂O) | Acetonitrile (MeCN) | 9:1, 1:1, 1:9 | Standard for reversed-phase. Buffers (e.g., formic acid) can be added. |
| Reversed-Phase (C18) | Water (H₂O) | Methanol (MeOH) | 9:1, 1:1, 1:9 | Methanol provides different selectivity compared to acetonitrile. |
Visualized Workflows
Caption: General workflow for the purification of reaction products.
Caption: Decision tree for troubleshooting poor diastereomer separation.
References
- 1. 1006381-03-8|(R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 5. Synthesis of cyclic sulfates by halocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. santaisci.com [santaisci.com]
- 9. How to set up and run a flash chromatography column. [reachdevices.com]
- 10. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. scite.ai [scite.ai]
- 12. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. How To [chem.rochester.edu]
Safe handling procedures and MSDS for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This technical support guide provides essential information on the safe handling, storage, and use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS No: 1006381-03-8), with a focus on troubleshooting common experimental issues. This resource is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Safety & Handling FAQs
Q1: What are the primary hazards associated with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: This compound is classified with several hazards. According to the Globally Harmonized System (GHS), it is suspected of causing genetic defects (H341) and may be harmful if swallowed (H302).[1][2] It is crucial to handle this chemical with appropriate safety precautions.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[3] Wear impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH- or CEN-approved respirator may be necessary.[3]
Q3: What are the proper procedures for storing this chemical?
A3: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is moisture-sensitive.[2][3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert gas like argon.[2][3] Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Recommended storage temperature is often refrigerated (2-8°C).
Q4: What should I do in case of accidental contact or exposure?
A4: Follow these first-aid measures immediately:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
After skin contact: Wash off with soap and plenty of water.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][4]
Q5: How should spills be handled?
A5: In case of a spill, first ensure the area is well-ventilated and evacuate personnel to a safe area.[3] Wear full PPE. Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2] Collect the material into a suitable, labeled container for disposal.[2] Do not let the product enter drains.[3]
Experimental Troubleshooting Guide
Q1: My reaction is showing low or no yield. What could be the cause?
A1: Low yields can be attributed to several factors:
-
Reagent Decomposition: The compound is highly sensitive to moisture.[2][3] Any residual water in your reaction solvent or on your glassware can lead to hydrolysis and inactivation of the reagent. Ensure all solvents are anhydrous and glassware is flame- or oven-dried.
-
Improper Storage: If the compound has been stored improperly (e.g., exposed to air/moisture), it may have degraded. Its appearance as a colorless to light yellow solid or liquid can be an indicator of purity.[5]
-
Reaction Temperature: The synthesis of similar compounds is known to be highly exothermic, which can lead to hydrolysis.[6] Depending on your specific reaction, excessive heat may be decomposing the reagent. Consider running your reaction at a lower temperature.
Q2: I've noticed the color of the compound has changed in storage. Is it still usable?
A2: The compound is typically described as a colorless to light yellow solid or liquid.[5] A significant color change (e.g., to dark brown) may indicate decomposition or contamination. It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before use. If this is not possible, it is safer to use a fresh batch to ensure the reliability of your experimental results.
Q3: My reaction is producing unexpected side products. How can I troubleshoot this?
A3: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a reactive compound used in substitution reactions.[5]
-
Check for Incompatibilities: Ensure that your reaction medium and other reagents are compatible. The compound can react with acids, acid chlorides, and oxidizing agents.[3]
-
Control Reaction Conditions: Precise control of reaction conditions is critical.[5] Variations in temperature, stoichiometry, or addition rate of reagents can lead to side reactions. Consider a slow, dropwise addition of the compound to your reaction mixture.
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₆O₄S | [1][7] |
| Molecular Weight | 138.14 g/mol | [1][7][8] |
| Appearance | Colorless to light yellow solid/liquid | [5] |
| Melting Point | 81-83 °C | [9] |
| Boiling Point | 221.8 °C (Predicted) | [5] |
| Solubility | Soluble in water and organic solvents (alcohols, ethers) | [9] |
Safety and Hazard Information
| Hazard Classification | Code | Description | Source |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [1][2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
Experimental Workflow & Safety Diagrams
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Diagram 2: General Experimental Protocol (Substitution Reaction)
Caption: General workflow for a substitution reaction using the title compound.
References
- 1. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
- 6. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
- 8. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Effective reaction workup for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective reaction workup of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: There are two primary methods for the synthesis of this chiral cyclic sulfate from (R)-1,2-propanediol:
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Two-Step Synthesis: This is the most common method, involving the initial formation of the corresponding cyclic sulfite using thionyl chloride (SOCl₂), followed by oxidation to the cyclic sulfate. The oxidation is typically carried out using a ruthenium catalyst (e.g., RuCl₃) with an oxidant like sodium periodate (NaIO₄).[1]
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One-Step Synthesis: A more direct approach involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a base like triethylamine.[1] This method can be more efficient but may require careful control of reaction conditions.
Q2: What is the primary challenge during the workup of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A2: The main challenge is the compound's sensitivity to hydrolysis.[2] The strained five-membered ring is susceptible to ring-opening in the presence of water, especially under acidic or basic conditions, which can lead to the formation of the starting diol and sulfuric acid, significantly reducing the yield. Therefore, the workup must be performed efficiently and under neutral or near-neutral pH conditions.
Q3: Is purification of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide always necessary?
A3: Not always. In some cases, the crude product is of sufficient purity to be used directly in the subsequent reaction step.[1] This is particularly advantageous as the compound can be sensitive to decomposition on silica gel.[1] The decision to purify depends on the requirements of the next synthetic step and the impurity profile of the crude material.
Q4: What are the key safety precautions to consider when working with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A4: This compound is suspected of causing genetic defects and is harmful if swallowed.[3] It is essential to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Avoid contact with skin and eyes.[5]
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Store the compound in a tightly sealed container in a cool, dry place.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or ¹H NMR to ensure completion. If necessary, increase the reaction time or temperature cautiously. |
| Hydrolysis of the Product: Exposure to water or acidic/basic conditions during workup.[2] | Use anhydrous solvents and reagents. During workup, use ice-cold water or brine for washing and minimize the contact time. Ensure all aqueous washes are as close to neutral pH as possible. | |
| Loss during Extraction: Product remaining in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If the product has some water solubility, saturating the aqueous layer with NaCl (brine) can help to drive it into the organic phase. | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Residual solvent or byproducts can prevent crystallization. | Try to purify a small sample by flash column chromatography to see if a solid can be obtained. If residual solvent is suspected, co-evaporation with a suitable solvent (e.g., toluene) under reduced pressure may help. |
| Product is inherently an oil at room temperature. | Some cyclic sulfates can be low-melting solids or oils. Confirm the product identity by spectroscopic methods (¹H NMR, ¹³C NMR). If the spectra are clean, the oily nature may be inherent to the product. | |
| Presence of Starting Diol in the Final Product | Incomplete Reaction: The reaction did not go to completion. | Ensure the reaction has gone to completion before workup. The starting diol is highly polar and can often be removed by washing the organic layer with water or brine. However, excessive washing increases the risk of product hydrolysis. A quick filtration through a short plug of silica gel may also remove the diol, but be mindful of potential product decomposition. |
| Unexpected Peaks in ¹H NMR Spectrum | Residual Solvents: Common solvents used in the reaction or workup (e.g., dichloromethane, ethyl acetate, pyridine). | Refer to standard NMR solvent impurity charts to identify the peaks. Remove residual solvents under high vacuum. |
| Hydrolyzed Product: Presence of (R)-1,2-propanediol. | The characteristic peaks of the diol will be present. Improve the workup procedure to minimize contact with water. | |
| Byproducts from the Sulfonating Agent: For example, pyridinium salts if pyridine was used as a base. | These are typically water-soluble and should be removed during the aqueous workup. If they persist, an additional wash with dilute acid (if the product is stable) or water may be necessary. |
Experimental Protocols
Two-Step Synthesis and Workup
This protocol is a generalized procedure based on common practices for the synthesis of cyclic sulfates from diols.
Step 1: Formation of the Cyclic Sulfite
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To a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).
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Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction by TLC until the starting diol is consumed.
Step 2: Oxidation to the Cyclic Sulfate
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Cool the reaction mixture containing the crude cyclic sulfite to 0 °C.
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Add a catalytic amount of RuCl₃·xH₂O (e.g., 0.1 mol%).
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Slowly add a solution of NaIO₄ (1.5 eq) in water, keeping the temperature below 20 °C.
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Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
Workup Procedure
-
Once the reaction is complete, quench by adding a small amount of a saturated aqueous solution of sodium thiosulfate to consume any remaining oxidant.
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Separate the organic layer.
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Extract the aqueous layer with DCM (2 x volume of aqueous layer).
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Combine the organic layers and wash with ice-cold water (2 x volume of organic layer) and then with ice-cold brine (1 x volume of organic layer).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford the crude (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Data Presentation
The following table summarizes typical outcomes for the synthesis and workup of cyclic sulfates, providing a benchmark for expected results. Note that specific yields and purities for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide may vary.
| Synthetic Method | Workup Quenching Agent | Purification Method | Typical Yield Range | Typical Purity Range | Reference |
| Two-Step (SOCl₂/RuCl₃, NaIO₄) | Saturated NaHCO₃ (aq) | Flash Chromatography | 70-85% | >95% | General Literature |
| Two-Step (SOCl₂/RuCl₃, NaIO₄) | Ice-cold Water | None (used crude) | 80-90% (crude) | 85-95% (crude) | [1] |
| One-Step (SO₂Cl₂, Et₃N) | Ice-cold Water | Flash Chromatography | 65-80% | >95% | General Literature |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and workup of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis of the target compound.
References
How to prevent hydrolysis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide during its synthesis.
Troubleshooting Guide: Hydrolysis Prevention
Hydrolysis is a critical issue in the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a moisture-sensitive cyclic sulfate. The primary cause of hydrolysis is exposure to water, which can be present in reagents, solvents, or the reaction atmosphere. Acidic conditions can also catalyze this degradation.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Action |
| Presence of moisture in reagents or solvents. | Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or using molecular sieves). Use freshly opened or properly stored anhydrous reagents. |
| Incomplete reaction in the first step (cyclic sulfite formation). | Monitor the reaction progress by thin-layer chromatography (TLC). Ensure the complete consumption of the starting diol before proceeding to the oxidation step. |
| Inefficient oxidation of the cyclic sulfite. | Verify the activity of the ruthenium catalyst. Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium periodate). |
| Hydrolysis during workup. | Use anhydrous workup conditions whenever possible. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into a dry organic solvent. Avoid acidic conditions during the workup. |
| Degradation during purification. | Avoid purification by column chromatography on standard silica gel, as it can be acidic and retain moisture.[1] If purification is necessary, consider using a short plug of neutral alumina or recrystallization from a dry solvent system. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Action |
| Side reactions due to residual starting materials. | Ensure complete conversion at each step by monitoring with TLC. |
| Formation of diol due to hydrolysis. | This indicates significant moisture contamination. Re-evaluate the drying procedures for all reagents, solvents, and glassware. |
| Polymerization or oligomerization. | This can be initiated by acidic impurities. Ensure all reagents and glassware are free from acidic residues. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: The hydrolysis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide involves the nucleophilic attack of water on the sulfur atom, leading to the opening of the strained five-membered ring. This reaction is often catalyzed by acidic conditions and results in the formation of (R)-1,2-propanediol and sulfuric acid.
Q2: How can I effectively dry my solvents and reagents?
A2: For solvents, distillation from appropriate drying agents is highly effective (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, passing solvents through a column of activated alumina or using commercially available dry solvents under an inert atmosphere are good options. Solid reagents should be dried in a vacuum oven or desiccator over a strong desiccant like phosphorus pentoxide.
Q3: What are the ideal reaction conditions to minimize hydrolysis?
A3: The synthesis should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). All glassware must be oven- or flame-dried before use. Reactions should ideally be run at low temperatures to minimize the rate of potential hydrolysis, especially during the initial formation of the cyclic sulfite.
Q4: Can I use silica gel for the purification of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A4: It is generally not recommended to use standard silica gel for the purification of cyclic sulfates as it can be acidic and retain water, which can lead to significant hydrolysis.[1] If purification is essential, consider using a plug of neutral, deactivated alumina or recrystallization from a meticulously dried solvent.
Q5: How should I store the final product to prevent decomposition?
A5: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon) at low temperatures (2-8°C). It is crucial to avoid any exposure to atmospheric moisture.
Experimental Protocol: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This protocol is a general guideline adapted from the synthesis of similar cyclic sulfates and should be performed by qualified personnel using appropriate safety precautions.
Step 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add anhydrous triethylamine (2.2 eq) to the solution.
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Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the diol.
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Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt.
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Wash the solid with anhydrous DCM.
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Concentrate the filtrate under reduced pressure to obtain the crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide as a mixture of diastereomers. This crude product is typically used in the next step without further purification.
Step 2: Oxidation to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)
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Dissolve the crude cyclic sulfite from Step 1 in a mixture of acetonitrile and carbon tetrachloride (or a suitable alternative solvent system).
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Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (approx. 0.002 eq).
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To this solution, add a solution of sodium periodate (NaIO₄) (1.5 eq) in water. Note: While the addition of water is necessary to dissolve the NaIO₄, the subsequent workup must be rigorous in removing all traces of water.
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Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the cyclic sulfite spot on TLC.
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After the reaction is complete, partition the mixture between DCM and water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
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If necessary, the product can be purified by recrystallization from a dry solvent system (e.g., anhydrous ether/pentane).
Visualizations
Caption: Mechanism of hydrolysis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Caption: Synthetic workflow for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
References
Technical Support Center: Managing Exothermic Hazards in the Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic hazards associated with the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide?
A1: The primary thermal hazard stems from the highly exothermic nature of the reactions involved, particularly the formation of the cyclic sulfate ring. The synthesis of the related compound, 1,3,2-dioxathiolane 2,2-dioxide (DTD), is known to release a significant amount of heat.[1] This can lead to a rapid temperature increase, and if not properly controlled, a thermal runaway reaction. Cyclic sulfate esters are inherently reactive due to their strained ring system, which contributes to their thermal instability.[2]
Q2: What is the recommended synthetic route to minimize exothermic hazards?
A2: A widely accepted method to mitigate the hazards of direct sulfation is a two-step procedure:
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Formation of the cyclic sulfite: (R)-1,2-propanediol is reacted with thionyl chloride (SOCl₂) to form the intermediate (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide. This reaction is also exothermic and requires careful temperature control.
-
Oxidation of the cyclic sulfite: The cyclic sulfite is then oxidized to the final product, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, using a suitable oxidizing agent, such as ruthenium(III) chloride (RuCl₃) as a catalyst with a stoichiometric oxidant like sodium periodate (NaIO₄).
This two-step approach is generally considered safer than a one-step reaction with a more aggressive sulfating agent like sulfuryl chloride.
Q3: What are the critical safety precautions when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and water-reactive compound. Key safety precautions include:
-
Always handle thionyl chloride in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or rubber), safety goggles, a face shield, and a lab coat.
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Ensure that all glassware is scrupulously dried before use to prevent violent reactions with any residual moisture.
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Thionyl chloride reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). Have an appropriate quenching strategy and scrubbing system in place.
-
Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and alcohols.
Q4: How can I monitor the progress of the reaction and detect a potential thermal runaway?
A4: Continuous monitoring is crucial. Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature. A rapid, uncontrolled increase in temperature is a clear indicator of a potential thermal runaway. For larger scale reactions, consider using reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction and the onset temperature for any decomposition reactions.
Q5: What should I do in the event of a thermal runaway?
A5: In case of a thermal runaway, immediate action is required:
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Stop the addition of any reagents.
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Maximize cooling by ensuring the cooling bath is at its lowest possible temperature and making good contact with the reaction flask.
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If the reaction is on a small scale and it is safe to do so, consider quenching the reaction by adding a pre-cooled, inert solvent.
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Alert colleagues and evacuate the area if the situation cannot be brought under control.
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Have a pre-planned emergency response, including access to a safety shower and fire extinguisher.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate (Cyclic Sulfite Formation) | 1. Impure or wet (R)-1,2-propanediol or solvent. 2. Inactive thionyl chloride. 3. Reaction temperature is too low. | 1. Ensure all reactants and solvents are anhydrous. Dry solvents and distill the diol if necessary. 2. Use a fresh bottle of thionyl chloride. 3. Allow the reaction mixture to slowly warm to the recommended temperature while monitoring closely. |
| Rapid, Uncontrolled Temperature Spike During Thionyl Chloride Addition | 1. Addition rate of thionyl chloride is too fast. 2. Inefficient cooling or stirring. 3. Reaction concentration is too high. | 1. Immediately stop the addition. Add thionyl chloride dropwise at a much slower rate. 2. Ensure the cooling bath is at the correct temperature and making good contact with the flask. Increase the stirring rate to improve heat transfer. 3. Use a more dilute solution for the reaction. |
| Low Yield of Cyclic Sulfite | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Formation of side products. | 1. Allow the reaction to stir for a longer period at the appropriate temperature. 2. Ensure all work-up steps are performed under anhydrous conditions until the product is isolated. 3. Maintain strict temperature control to minimize the formation of byproducts. |
| Oxidation of Cyclic Sulfite is Sluggish or Incomplete | 1. Inactive catalyst (RuCl₃). 2. Insufficient amount of oxidant (NaIO₄). 3. Poor mixing of the biphasic reaction mixture. | 1. Use a fresh source of RuCl₃. 2. Add additional NaIO₄ in small portions. 3. Ensure vigorous stirring to facilitate contact between the aqueous and organic phases. |
| Product Decomposition During Isolation/Purification | 1. The cyclic sulfate is thermally labile. 2. Presence of acidic or basic impurities. | 1. Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure. 2. Neutralize the work-up solutions carefully. Consider purification by chromatography on silica gel, ensuring the silica gel is neutral. |
Quantitative Data
Table 1: Reactant Safety and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |
| (R)-1,2-Propanediol | C₃H₈O₂ | 76.09 | 188.2 | Irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | Corrosive, reacts violently with water, toxic by inhalation |
| Ruthenium(III) Chloride | RuCl₃ | 207.43 | 500 (decomposes) | Irritant, sensitizer |
| Sodium Periodate | NaIO₄ | 213.89 | 300 (decomposes) | Oxidizer, irritant |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Suspected carcinogen, irritant |
| Acetonitrile | CH₃CN | 41.05 | 81.6 | Flammable, toxic |
| Water | H₂O | 18.02 | 100 | - |
Table 2: Qualitative Risk Assessment for Synthetic Steps
| Reaction Step | Description | Primary Hazard | Severity | Likelihood (without controls) | Control Measures |
| 1. Cyclic Sulfite Formation | (R)-1,2-propanediol + SOCl₂ | Exothermic reaction, release of HCl and SO₂ gas | High | High | Slow, controlled addition of SOCl₂ at low temperature (e.g., 0 °C), efficient cooling, vigorous stirring, inert atmosphere, gas scrubber. |
| 2. Oxidation | Cyclic Sulfite + NaIO₄/RuCl₃ | Exothermic reaction | Moderate | Medium | Controlled addition of reagents, maintaining a stable reaction temperature, efficient stirring. |
| 3. Work-up and Isolation | Extraction and solvent removal | Exposure to solvents, potential product decomposition | Low-Moderate | Medium | Use of appropriate PPE, work in a fume hood, avoid high temperatures during solvent evaporation. |
Experimental Protocols
Protocol 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide (Cyclic Sulfite)
Materials:
-
(R)-1,2-Propanediol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Dissolve (R)-1,2-propanediol (1.0 eq) in anhydrous DCM and add anhydrous pyridine (2.2 eq).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite. The product is often used in the next step without further purification.
Protocol 2: Oxidation to (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Cyclic Sulfate)
Materials:
-
Crude (4R)-4-methyl-1,3,2-dioxathiolane 2-oxide
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount, e.g., 0.1 mol%)
-
Sodium periodate (NaIO₄) (1.5 eq)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Water
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve the crude cyclic sulfite in a mixture of acetonitrile, DCM, and water (e.g., in a 1:1:1.5 ratio).
-
Add RuCl₃·xH₂O to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add NaIO₄ portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated aqueous sodium thiosulfate solution (to remove any remaining oxidant), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Visualizations
Caption: A workflow diagram illustrating the key stages and decision points for safely managing the exothermic synthesis of the target molecule.
Caption: A logical diagram outlining the troubleshooting process for an uncontrolled exothermic event during the synthesis.
References
GHS hazard information for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Technical Support Center: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This technical support guide provides essential GHS hazard information, troubleshooting advice, and frequently asked questions for the safe handling and use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in a research and development setting.
GHS Hazard Information
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is a chemical compound with the CAS number 1006381-03-8.[1][2][3][4] It is crucial to handle this substance with care due to its potential health hazards. The following table summarizes the GHS classification and hazard information as compiled from multiple sources.
| GHS Classification | Hazard Statement (H-phrase) | Signal Word | Pictogram |
| Germ cell mutagenicity, Category 2 | H341: Suspected of causing genetic defects.[1][2] | Warning | |
| Acute toxicity, oral, Category 4 | H302: Harmful if swallowed.[1] | Warning |
Note: The GHS classification for acute oral toxicity is reported with varying frequency across different suppliers.[1][5] However, treating the substance as potentially harmful if swallowed is a prudent safety measure.
Precautionary Statements (P-phrases):
A comprehensive list of precautionary statements is provided below for safe handling, storage, and disposal.
| Category | Code | Statement |
| Prevention | P201 | Obtain special instructions before use.[6] |
| P202 | Do not handle until all safety precautions have been read and understood.[7] | |
| P264 | Wash hands and any exposed skin thoroughly after handling.[8] | |
| P270 | Do not eat, drink or smoke when using this product.[8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help.[9] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[6][7] | |
| Storage | P405 | Store locked up.[2][6][8] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][6][7][8] |
Troubleshooting and FAQs
This section addresses common questions and potential issues that researchers may encounter during their experiments with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Handling and Storage
Q1: What are the proper storage conditions for this compound?
A1: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is also noted to be moisture-sensitive, and storage under an inert atmosphere like argon is recommended.[6] Keep the container refrigerated and away from incompatible materials such as strong oxidizing agents.[8]
Q2: What personal protective equipment (PPE) should I wear when handling this chemical?
A2: When handling this compound, you must wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard lab coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator.
Q3: Can I use this chemical on an open bench?
A3: It is strongly recommended to handle (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide inside a certified chemical fume hood to minimize the risk of inhalation.[8] Ensure adequate ventilation at all times.[2][3][6]
Experimental Protocols & Spill Management
Q4: What should I do in case of a small spill?
A4: For a small spill, first ensure you are wearing the appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth.[6] Collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[2][6] Clean the spill area with soap and water. Avoid breathing vapors and contact with skin and eyes.[6]
Q5: What is the emergency procedure for a large spill?
A5: In the event of a large spill, evacuate the area immediately and move upwind.[2][6] Alert your institution's emergency response team and the fire department, informing them of the location and nature of the hazard.[6] Prevent the spillage from entering drains or waterways.[2][6] Only personnel with the appropriate training and protective equipment should attempt to clean up a large spill.
Q6: How should I dispose of waste containing this compound?
A6: Dispose of waste containing (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6] The waste should be placed in a clearly labeled, sealed container.[6] Do not dispose of this chemical down the drain.
First Aid
Q7: What are the first aid measures for exposure to this chemical?
A7:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[2][3] Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for responding to a chemical spill of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Caption: Chemical Spill Response Workflow.
References
- 1. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. scbt.com [scbt.com]
- 5. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | 5689-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide versus Evans' Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex molecules. Chiral auxiliaries have long served as a reliable strategy to induce stereoselectivity. This guide provides an objective comparison between two distinct approaches: the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide as a chiral building block and the well-established Evans' oxazolidinone chiral auxiliaries for substrate-controlled asymmetric transformations.
Introduction: Two Divergent Strategies in Asymmetric Synthesis
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide and Evans' chiral auxiliaries represent two fundamentally different philosophies in the application of chiral auxiliaries.
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide , a cyclic sulfate, is employed as a chiral electrophile . Its stereocenter is installed via the highly reliable Sharpless asymmetric dihydroxylation of a simple olefin. Subsequent reactions involve the stereospecific ring-opening of the cyclic sulfate by a nucleophile, effectively transferring the chirality of the auxiliary to the product. This "chiral building block" approach is particularly useful for the synthesis of 1,2-difunctionalized compounds.
Evans' chiral auxiliaries , typically oxazolidinones derived from readily available amino acids, are temporarily attached to a prochiral substrate (e.g., a carboxylic acid). The bulky substituent on the auxiliary then directs the approach of an electrophile to one face of the enolate, leading to a highly diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. This "substrate-controlled" methodology is exceptionally versatile for a wide range of asymmetric reactions, including alkylations and aldol additions.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of these two chiral auxiliary strategies in their respective hallmark reactions. It is important to note that a direct, head-to-head comparison in the same reaction is not feasible due to their distinct mechanisms of action.
Table 1: Asymmetric Synthesis using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide (Chiral Building Block Approach)
This approach excels in the stereospecific synthesis of 1,2-disubstituted compounds through nucleophilic ring-opening. The enantiomeric excess of the final product is determined by the enantiopurity of the starting cyclic sulfate, which is typically very high (>99% ee) when synthesized via the Sharpless asymmetric dihydroxylation.
| Reaction Type | Nucleophile | Product | Yield | Diastereoselectivity | Enantiomeric Excess (ee) |
| Nucleophilic Ring-Opening | 2-methyl-5-nitroimidazole | (S)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole stereoisomer) | High (specific yield not reported in general literature, but implied in synthetic routes) | N/A (single diastereomer formed) | >99% (dependent on starting material) |
Table 2: Asymmetric Synthesis using Evans' Chiral Auxiliaries (Substrate-Controlled Approach)
Evans' auxiliaries are renowned for providing excellent diastereoselectivity in a variety of C-C bond-forming reactions. The diastereomeric ratio (d.r.) is a key performance indicator.
| Reaction Type | Substrate | Electrophile | Product | Yield | Diastereomeric Ratio (d.r.) |
| Asymmetric Alkylation | N-propionyl-(S)-4-benzyloxazolidinone | Allyl iodide | (S)-N-((R)-2-methyl-4-pentenoyl)-4-benzyloxazolidinone | 61-77%[1] | 98:2[1][2] |
| Asymmetric Aldol Reaction | N-propionyl-(S)-4-benzyloxazolidinone | Isobutyraldehyde | (S)-N-((2R,3R)-3-hydroxy-2,4-dimethylpentanoyl)-4-benzyloxazolidinone | High (specific yield varies) | >99:1 |
Experimental Protocols: A Guide to Implementation
Detailed methodologies for key experiments are provided below to allow for a practical understanding of these synthetic strategies.
Protocol 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide via Sharpless Asymmetric Dihydroxylation and Cyclization
This two-step process first establishes the chiral diol, which is then converted to the cyclic sulfate.
Step 1: Sharpless Asymmetric Dihydroxylation of Propene
-
Materials: AD-mix-β, tert-butanol, water, propene.
-
Procedure:
-
A mixture of AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL), and water (5 mL) is stirred at room temperature until two clear phases form.
-
The mixture is cooled to 0 °C, and propene is bubbled through the solution.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with sodium sulfite (1.5 g).
-
The product, (R)-propane-1,2-diol, is extracted with ethyl acetate, dried, and purified. High enantiomeric excess (>99% ee) is typically achieved.[3][4][5]
-
Step 2: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
Materials: (R)-propane-1,2-diol, thionyl chloride, pyridine, ruthenium(III) chloride, sodium periodate, dichloromethane, acetonitrile, water.
-
Procedure:
-
To a solution of (R)-propane-1,2-diol in dichloromethane at 0 °C, pyridine and thionyl chloride are added to form the cyclic sulfite.
-
The cyclic sulfite is then oxidized to the cyclic sulfate using a catalytic amount of RuCl₃ with sodium periodate as the stoichiometric oxidant in a biphasic solvent system of acetonitrile, water, and dichloromethane.
-
The (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is isolated after workup and purification.
-
Protocol 2: Asymmetric Alkylation using an Evans' Chiral Auxiliary
This protocol describes the alkylation of an N-acyl oxazolidinone.[1][2]
-
Materials: (S)-4-benzyl-2-oxazolidinone, propionic anhydride, DMAP, toluene, NaN(TMS)₂, THF, allyl iodide.
-
Procedure:
-
(S)-4-benzyl-2-oxazolidinone is acylated with propionic anhydride using DMAP as a catalyst in toluene at reflux to yield N-propionyl-(S)-4-benzyloxazolidinone.
-
The N-propionyl oxazolidinone is dissolved in THF and cooled to -78 °C.
-
A solution of NaN(TMS)₂ in THF is added dropwise to form the sodium enolate.
-
Allyl iodide is added, and the reaction is stirred at -78 °C until completion.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by column chromatography to yield the alkylated product with high diastereoselectivity (typically 98:2 d.r.).[1][2]
-
Protocol 3: Cleavage of the Evans' Chiral Auxiliary
This protocol describes the hydrolytic cleavage to obtain the chiral carboxylic acid.[1][2]
-
Materials: Alkylated N-acyl oxazolidinone, THF, water, 30% hydrogen peroxide, lithium hydroxide.
-
Procedure:
-
The alkylated N-acyl oxazolidinone is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The chiral auxiliary is recovered by extraction, and the chiral carboxylic acid is isolated from the aqueous layer after acidification and extraction.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies.
Caption: Comparative workflow of Evans' auxiliary and cyclic sulfate approaches.
Caption: Simplified mechanisms of stereocontrol.
Conclusion: Selecting the Appropriate Strategy
Both (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide and Evans' chiral auxiliaries are powerful tools in the arsenal of the synthetic chemist. The choice between them depends on the specific synthetic target and overall strategy.
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is the preferred choice when the target molecule contains a 1,2-difunctionalized stereocenter that can be accessed through nucleophilic substitution. Its synthesis from simple alkenes via the Sharpless asymmetric dihydroxylation provides a highly reliable and enantioselective route to this chiral building block.
-
Evans' chiral auxiliaries offer unparalleled versatility for a broader range of asymmetric transformations, particularly for the construction of stereocenters α- to a carbonyl group. Their predictable and high diastereoselectivity in alkylation and aldol reactions has made them a staple in the total synthesis of complex natural products.
Ultimately, a thorough understanding of the strengths and limitations of each approach, supported by the experimental data and protocols presented in this guide, will enable researchers to make informed decisions in the design and execution of their asymmetric syntheses.
References
A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis.[1] Asymmetric alkylation, a powerful method for introducing chirality, frequently relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective at inducing stereoselectivity, and removable under mild conditions without causing racemization of the final product.[1]
This guide provides a comparative overview of several prominent chiral auxiliaries used in asymmetric alkylation, supported by experimental data. The auxiliaries discussed include Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The fundamental principle of using a chiral auxiliary involves a three-step process: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, along with the chemical yield. The following table summarizes the performance of key chiral auxiliaries in the asymmetric alkylation of propionate-derived enolates with benzyl bromide, a common benchmark reaction.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl oxazolidinone | Benzyl Bromide | LDA | >99:1 dr | 80-95 |
| (2R)-Bornane-10,2-sultam (Oppolzer) | N-Propionyl sultam | Benzyl Bromide | NaHMDS | >98:2 dr | 90 |
| (1R,2S)-Pseudoephedrine (Myers) | N-Propionyl pseudoephedrine amide | Benzyl Bromide | LDA | 95:5 dr | 84 |
Data compiled from various sources in the chemical literature. Conditions can influence outcomes.
Detailed Experimental Protocols
Evans' Asymmetric Alkylation Protocol
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] Propionic anhydride (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes.[1] After cooling, the reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted, dried, and purified.[1]
2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.[1] Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise to form the Z-enolate. After stirring for 30 minutes, benzyl bromide (1.2 equiv) is added. The reaction is stirred at -78 °C for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography.
3. Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the reaction is complete.[2][3][4][5] This hydrolytic cleavage yields the chiral carboxylic acid and recovers the oxazolidinone auxiliary.[6]
Oppolzer's Sultam Asymmetric Alkylation Protocol
1. Acylation of the Sultam: (2R)-Bornane-10,2-sultam (1.0 equiv) is dissolved in an anhydrous solvent like THF. The solution is cooled to 0 °C, and a base such as n-butyllithium is added. Propionyl chloride (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the N-propionyl sultam is isolated and purified.
2. Diastereoselective Alkylation: The N-propionyl sultam is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added to form the enolate. After a period of stirring, benzyl bromide (1.2 equiv) is introduced. The reaction is maintained at a low temperature until completion, then quenched and worked up to isolate the alkylated product.
3. Cleavage of the Auxiliary: The alkylated sultam can be cleaved using various methods. For instance, hydrolysis with lithium hydroxide and hydrogen peroxide can yield the corresponding carboxylic acid, similar to the Evans auxiliary.[7] Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) can produce the chiral alcohol.[7]
Myers' Asymmetric Alkylation Protocol
1. Acylation of Pseudoephedrine: (1R,2S)-Pseudoephedrine (1.0 equiv) is acylated with propionyl chloride in the presence of a base like pyridine to form the corresponding N-propionyl amide.[8] The product is then purified.
2. Diastereoselective Alkylation: The pseudoephedrine amide (1.0 equiv) and lithium chloride (LiCl) are dissolved in THF and cooled to -78 °C. LDA (2.0 equiv) is added to form the lithium enolate. Benzyl bromide (1.5 equiv) is then added, and the reaction is stirred at low temperature. The reaction is quenched, and the product is purified.
3. Cleavage of the Auxiliary: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid.[9] Alternatively, reduction with lithium amidotrihydroborate (LAB) can yield the primary alcohol.[8][9]
Summary
All three chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides—are highly effective for asymmetric alkylation, consistently providing high levels of stereocontrol. Evans' oxazolidinones are perhaps the most widely used and are known for their exceptional diastereoselectivity.[10][11] Oppolzer's sultams also offer excellent stereoselectivity and are particularly noted for their rigidity and predictable outcomes.[11][12] Myers' pseudoephedrine amides provide a practical and cost-effective alternative, with both enantiomers of the auxiliary being readily available.[8] While the diastereoselectivity can be slightly lower in some cases compared to Evans' auxiliaries, they are highly reliable.[13] The choice of auxiliary will often depend on the specific substrate, desired product, and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Camphorsultam - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
The Superior Performance of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods for constructing chiral molecules is paramount, particularly in the realms of pharmaceutical and agrochemical development. Among the array of reagents available for the activation of vicinal diols, cyclic sulfates, and specifically (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, have emerged as exceptionally potent electrophiles. This guide provides a comprehensive comparison of the advantages of using this chiral cyclic sulfate over traditional acyclic activating groups like tosylates, mesylates, and triflates, supported by experimental data and detailed protocols.
Executive Summary
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide offers significant advantages in nucleophilic substitution reactions for the synthesis of chiral molecules, most notably in the preparation of chiral amino alcohols and other functionalized compounds. Its rigid cyclic structure leads to enhanced reactivity, allowing for milder reaction conditions and shorter reaction times compared to its acyclic counterparts. This heightened reactivity, a consequence of ring strain, facilitates efficient ring-opening by a wide range of nucleophiles. Furthermore, the stereochemistry of the starting diol is faithfully transferred, leading to products with high enantiomeric purity.
Comparison of Performance: Cyclic Sulfate vs. Acyclic Sulfonates
The superior performance of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide can be attributed to its inherent structural features. Unlike the conformationally flexible acyclic sulfonates (tosylates, mesylates), the cyclic nature of the sulfate locks the molecule in a high-energy conformation, making it more susceptible to nucleophilic attack. This results in significantly accelerated reaction rates.
| Feature | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | Acyclic Sulfonates (Tosylates, Mesylates) |
| Reactivity | High, due to ring strain | Moderate to high, dependent on the sulfonate group |
| Reaction Conditions | Milder temperatures, shorter reaction times | Often require elevated temperatures and longer reaction times |
| Stereoselectivity | Excellent, stereospecific Sₙ2 inversion | Generally good, but can be compromised by elimination side reactions |
| Leaving Group Ability | Excellent (sulfate anion) | Good to excellent (sulfonate anions) |
| Substrate Scope | Broad, effective with a wide range of nucleophiles | Broad, but can be limited by steric hindrance and substrate sensitivity |
| Byproducts | Sulfate salt | Sulfonate salt |
Experimental Data: Synthesis of Chiral Amino Alcohols
The synthesis of chiral β-amino alcohols is a critical transformation in the preparation of many pharmaceutical agents, including beta-blockers.[1] The use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide provides a highly efficient route to these valuable building blocks.
Consider the synthesis of a chiral amino alcohol via the ring-opening of an activated (R)-1,2-propanediol derivative with an amine.
Scenario 1: Using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Scenario 2: Using (R)-1,2-propanediol ditosylate
The reaction of a ditosylate with an amine to achieve a mono-amination often requires higher temperatures and can be prone to side reactions, including elimination and the formation of undesired diamination products. The activation of both hydroxyl groups also adds a layer of complexity to achieving selective mono-substitution.
Experimental Protocols
Protocol 1: Synthesis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
This protocol is based on the well-established two-step procedure from a chiral diol.
Materials:
-
(R)-1,2-propanediol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the cyclic sulfite: To a solution of (R)-1,2-propanediol in carbon tetrachloride at 0 °C is slowly added thionyl chloride. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure.
-
Oxidation to the cyclic sulfate: The crude cyclic sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. A catalytic amount of RuCl₃·xH₂O is added, followed by the portion-wise addition of NaIO₄ at 0 °C. The reaction is stirred at room temperature until the oxidation is complete.
-
Work-up: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Protocol 2: Nucleophilic Ring-Opening with an Amine
Materials:
-
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
Primary or secondary amine
-
Apolar solvent (e.g., THF, Dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in the chosen solvent is added the amine at room temperature.
-
The reaction mixture is stirred until the cyclic sulfate is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting amino alcohol can be purified by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key synthetic pathways and the inherent advantages of using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide.
Caption: Comparison of synthetic routes to chiral amino alcohols.
The workflow for the preparation of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a key step in harnessing its synthetic potential, is often initiated from a readily available chiral precursor via asymmetric dihydroxylation.
Caption: Workflow for chiral amino alcohol synthesis.
Conclusion
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide stands out as a superior reagent for the stereoselective synthesis of chiral molecules, particularly amino alcohols. Its enhanced reactivity, driven by ring strain, allows for milder and more efficient transformations compared to traditional acyclic sulfonates. For researchers and drug development professionals, the adoption of this chiral cyclic sulfate in their synthetic strategies can lead to improved yields, higher enantiopurity, and more streamlined access to valuable chiral building blocks. The initial investment in preparing the cyclic sulfate is often offset by the significant gains in the efficiency and selectivity of subsequent nucleophilic substitution reactions.
References
(4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: A Comparative Guide to its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a chiral cyclic sulfate, has emerged as a valuable tool in modern organic synthesis. This guide provides a comprehensive overview of its applications, limitations, and a comparative analysis with other established methods in the field of asymmetric synthesis. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.
Introduction to (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as (R)-propylene sulfate, is a five-membered cyclic sulfate derived from (R)-1,2-propanediol. Its structure incorporates a chiral center, making it a powerful reagent for the transfer of chirality in chemical reactions. The strained ring system and the electron-withdrawing nature of the sulfate group render the carbon atoms highly susceptible to nucleophilic attack, facilitating a range of stereoselective transformations.
One of the most prominent applications of this chiral building block is in the synthesis of stereoisomers of Secnidazole, a nitroimidazole anti-infective agent.[1][2] Beyond this, its utility extends to the synthesis of various chiral molecules, including amino alcohols and other functionalized compounds.
Scope of Applications and Reaction Mechanisms
The primary mode of action for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide involves the stereospecific ring-opening by a variety of nucleophiles. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the site of attack. This predictable stereochemical outcome is a key advantage in asymmetric synthesis.
A generalized workflow for the application of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is depicted below:
References
A Comparative Guide to Chiral Cyclic Sulfates as Alternatives to (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral building block is paramount for achieving high stereoselectivity. While (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, derived from (R)-propane-1,2-diol, is a valuable electrophile for introducing a chiral propylene oxide equivalent, a range of alternative chiral cyclic sulfates derived from various 1,2-diols offer distinct advantages in terms of reactivity, stereochemical outcome, and accessibility. This guide provides a comparative overview of these alternatives, focusing on their synthesis, reactivity, and performance in stereoselective transformations.
Cyclic sulfates of vicinal diols are notably more reactive towards nucleophilic attack than their corresponding epoxides, serving as potent electrophiles that react with high stereospecificity, typically through an SN2 mechanism leading to inversion of configuration.[1] The primary route to these building blocks involves the cyclization of a chiral 1,2-diol with thionyl chloride to form an intermediate cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate.[2]
Performance Comparison of Chiral Cyclic Sulfates in Nucleophilic Ring-Opening
Direct comparative studies showcasing a range of chiral cyclic sulfates in a single, standardized reaction are scarce in the literature. However, by compiling data from various sources, we can evaluate the performance of representative examples derived from different classes of chiral diols. The following table summarizes the yield and stereoselectivity for the ring-opening of various cyclic sulfates with sodium azide, a common nucleophile, to produce chiral azido alcohols, which are versatile synthetic intermediates.
| Chiral Diol Precursor | Cyclic Sulfate Structure | Nucleophile | Product | Yield (%) | Stereoselectivity | Reference |
| (2R,3R)-2,3-Butanediol | (4R,5R)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide | NaN3 | (2R,3S)-3-Azidobutan-2-ol | >95 | >99% de | [1] |
| (R,R)-Hydrobenzoin | (4R,5R)-4,5-Diphenyl-1,3,2-dioxathiolane 2,2-dioxide | NaN3 | (1R,2R)-2-Azido-1,2-diphenylethanol | 94 | >99% ee | [3] |
| L-Diethyl tartrate derived diol | (4S,5S)-4,5-Bis(ethoxycarbonyl)-1,3,2-dioxathiolane 2,2-dioxide | NaN3 | Diethyl (2R,3S)-2-azido-3-hydroxysuccinate | ~90 | >98% de | [1] |
Experimental Protocols
General Procedure for the Synthesis of Chiral Cyclic Sulfates[1]
This two-step, one-pot procedure is broadly applicable for the conversion of chiral 1,2-diols to their corresponding cyclic sulfates.
Materials:
-
Chiral 1,2-diol (1.0 equiv)
-
Thionyl chloride (SOCl2, 1.2 equiv)
-
Carbon tetrachloride (CCl4)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Ruthenium(III) chloride hydrate (RuCl3·H2O, ~0.005 equiv)
-
Sodium periodate (NaIO4, 1.5 equiv)
-
Ethyl acetate
-
Silica gel for chromatography
Protocol:
-
A solution of the chiral 1,2-diol (1.0 equiv) in CCl4 (or another inert solvent) is treated with SOCl2 (1.2 equiv) and refluxed for 30-60 minutes. The reaction progress can be monitored by TLC.
-
After the formation of the cyclic sulfite is complete, the solvent is removed under reduced pressure.
-
The crude cyclic sulfite is redissolved in a biphasic solvent system of CCl4, CH3CN, and H2O (e.g., in a 2:2:3 ratio).
-
A catalytic amount of RuCl3·H2O is added to the vigorously stirred mixture, followed by the portion-wise addition of NaIO4 (1.5 equiv). The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude cyclic sulfate is purified by flash chromatography on silica gel.
General Procedure for Nucleophilic Ring-Opening of a Chiral Cyclic Sulfate[1]
Materials:
-
Chiral cyclic sulfate (1.0 equiv)
-
Nucleophile (e.g., sodium azide, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
20% aqueous H2SO4
-
Diethyl ether or CH2Cl2
Protocol:
-
The chiral cyclic sulfate (1.0 equiv) is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The nucleophile (1.5-2.0 equiv) is added at room temperature or 0 °C.
-
The reaction mixture is stirred until the starting cyclic sulfate is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is treated with a biphasic mixture of 20% aqueous H2SO4 and diethyl ether and stirred vigorously for 6-12 hours to hydrolyze the intermediate sulfate ester.
-
The layers are separated, and the aqueous phase is extracted with diethyl ether or CH2Cl2.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The resulting product (e.g., azido alcohol) is purified by flash chromatography.
Visualization of Synthetic Pathways
Caption: Workflow for the synthesis and reaction of chiral cyclic sulfates.
Caption: Relationship between precursor diols and resulting building blocks.
Discussion of Alternatives
The choice of the chiral diol backbone significantly influences the properties and applications of the resulting cyclic sulfate.
-
Aliphatic Diols: Cyclic sulfates derived from simple aliphatic diols, such as (2R,3R)-2,3-butanediol, are effective for introducing small chiral fragments. The resulting products are often less sterically hindered, allowing for a broader range of subsequent transformations.
-
C2-Symmetric Diols: Diols with C2 symmetry, such as hydrobenzoin and derivatives of tartaric acid, are particularly valuable. The symmetry of the resulting cyclic sulfate can lead to higher levels of stereocontrol in reactions where the auxiliary itself influences the approach of a reagent to a prochiral center. The phenyl groups in hydrobenzoin-derived sulfates, for instance, can offer beneficial steric directing effects.
-
Functionalized Diols: Using diols that bear additional functional groups, such as the esters in tartrate-derived examples, allows for the synthesis of more complex, polyfunctional chiral molecules in a single step.
Structurally Related Alternatives: Cyclic Sulfamidates
For applications requiring the synthesis of chiral amines and amino alcohols, cyclic sulfamidates represent another class of powerful chiral building blocks. These are nitrogen-containing analogues of cyclic sulfates and are typically derived from chiral 1,2-amino alcohols. They undergo similar nucleophilic ring-opening reactions to provide access to enantiomerically pure diamines and other nitrogen-containing compounds. Recent advances have focused on the asymmetric synthesis of chiral cyclic sulfamidates through catalytic hydrogenation of cyclic sulfamidate imines, achieving excellent yields and enantioselectivities (up to 99% ee).[4][5]
Conclusion
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Enantioselective synthesis of cyclic sulfamidates by using chiral rhodium-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of gem-diaryl substituted cyclic sulfamidates and sulfamides by rhodium-catalyzed arylation of cyclic ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Ascendancy of a Cyclic Sulfate: A Cost-Effectiveness Analysis of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in Scale-Up Synthesis
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of a chiral auxiliary is a critical decision that directly impacts the economic viability and efficiency of a synthetic route. For researchers, scientists, and drug development professionals, the ideal auxiliary must deliver high stereoselectivity and yields, be cost-effective, and allow for straightforward downstream processing. This guide provides an objective comparison of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a cyclic sulfate chiral auxiliary, with established alternatives such as Evans' oxazolidinones and Oppolzer's camphorsultam, focusing on their cost-effectiveness in scale-up synthesis.
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide has emerged as a valuable tool in asymmetric synthesis, notably for the preparation of stereoisomers of the anti-infective agent Secnidazole.[1][2][3] Its utility as a chiral directing group warrants a thorough evaluation against more conventional auxiliaries to delineate its advantages and potential limitations in an industrial context.
Performance and Cost at a Glance: A Comparative Overview
The true cost of a chiral auxiliary extends beyond its purchase price, encompassing factors such as reaction yield, stereoselectivity, ease of removal, and the potential for recycling. While direct, large-scale comparative data for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is not extensively published, likely due to the proprietary nature of industrial processes, a comparative analysis can be constructed based on available information and typical performance of analogous sulfur-based auxiliaries.
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | Asymmetric synthesis of Secnidazole stereoisomers[1][2] | Data not publicly available for scale-up | Data not publicly available for scale-up |
| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol, Diels-Alder[4] | 80-95% (Aldol)[4] | >99:1 (syn) (Aldol)[4] |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Michael Additions[5] | 72% (Claisen rearrangement)[5] | Significant (2S,3R)-selectivity[5] |
| Sulfur-based Thiazolidinethiones | Asymmetric Aldol Reactions[4] | 85%[4] | >98:2 (syn)[4] |
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions. This table highlights the high yields and diastereoselectivities typically achieved with established chiral auxiliaries. While specific scale-up data for (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is limited, the performance of other sulfur-based auxiliaries suggests its potential for high efficiency.
In-Depth Cost-Effectiveness Analysis
A holistic view of cost-effectiveness must consider the entire process, from raw material acquisition to final product isolation.
| Factor | (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | Evans' Oxazolidinones | Oppolzer's Camphorsultam |
| Approximate Bulk Price | ~$10/kg (requires quote from some suppliers)[1] | Varies by derivative, generally considered cost-effective for industrial use. | Higher initial purchase price. |
| Synthesis & Availability | Synthesized from (R)-1,2-propanediol. | Derived from readily available amino acids.[6] | Derived from camphor, a natural product. |
| Reaction Conditions | Likely mild, typical for cyclic sulfates. | Often requires cryogenic temperatures for high selectivity. | Generally robust reaction conditions. |
| Auxiliary Removal | Hydrolytic cleavage. | Typically involves hydrolysis or reduction. | Cleavage under various conditions, often with high recovery. |
| Recyclability | Data not publicly available. | Can be recovered and reused. | High recovery rates reported, especially in continuous flow systems. |
Table 2: Cost and Process Parameter Comparison of Chiral Auxiliaries. This table provides a comparative overview of the key economic and process factors for selecting a chiral auxiliary.
Experimental Protocols and Methodologies
Detailed and reliable experimental protocols are fundamental to the successful implementation and scale-up of asymmetric syntheses. While a specific, publicly available scale-up protocol for the use of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide is not available, a general workflow can be inferred from standard procedures for using chiral auxiliaries and cyclic sulfates.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Figure 1. General workflow for utilizing a chiral auxiliary in asymmetric synthesis.
Key Considerations for Scale-Up
Transitioning from laboratory to industrial scale presents numerous challenges, including:
-
Mixing and Heat Transfer: Ensuring efficient mixing and temperature control is crucial for maintaining selectivity and preventing side reactions.
-
Reagent Addition: The rate of addition of reagents can significantly impact the outcome of the reaction.
-
Work-up and Product Isolation: Developing a robust and scalable purification protocol is essential for obtaining the final product in high purity.
-
Safety: A thorough safety assessment of the process is mandatory, especially when handling reactive intermediates like cyclic sulfates.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a reaction employing a chiral auxiliary is determined by the formation of a specific transition state that is energetically favored.
Figure 2. Logical relationship in an auxiliary-controlled asymmetric reaction.
Conclusion and Future Outlook
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide presents a compelling option as a chiral auxiliary, particularly for specific applications such as the synthesis of Secnidazole stereoisomers.[1][2][3] Its potential cost-effectiveness, derived from a relatively low bulk price, makes it an attractive candidate for industrial-scale synthesis. However, a comprehensive cost-benefit analysis is currently hampered by the lack of publicly available, direct comparative data on its performance against established auxiliaries like Evans' oxazolidinones and camphorsultam in a scaled-up setting.
For researchers and process chemists, the decision to adopt this cyclic sulfate auxiliary will necessitate in-house evaluation to determine its efficacy for their specific transformation. Key areas for investigation should include optimization of reaction conditions to maximize yield and diastereoselectivity, development of an efficient and high-yielding cleavage protocol, and assessment of the auxiliary's recyclability. As more data becomes available, a clearer picture of the industrial value of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide will undoubtedly emerge, potentially positioning it as a cost-effective and highly efficient tool in the arsenal of asymmetric synthesis.
References
- 1. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Product Structure: A Spectroscopic Guide for Reactions with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
For researchers, scientists, and professionals in drug development, the precise confirmation of a product's structure and stereochemistry after synthesis is paramount. This guide provides a comparative overview of spectroscopic methods for characterizing products synthesized using the chiral auxiliary, (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. We present a detailed examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering experimental protocols and comparative data with well-established alternatives like Evans and Oppolzer's auxiliaries.
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, a cyclic sulfate, serves as a valuable tool in asymmetric synthesis for the stereoselective introduction of chiral centers. Its utility has been noted in the synthesis of bioactive molecules, including stereoisomers of the anti-infective agent Secnidazole.[1][2][3] The successful application of this chiral auxiliary hinges on the accurate verification of the desired product's three-dimensional structure. This guide outlines the key spectroscopic techniques and provides the necessary data to confidently confirm the outcomes of these stereoselective reactions.
Experimental Workflow for Product Structure Confirmation
The general workflow for confirming the structure of a product synthesized using a chiral auxiliary involves a series of spectroscopic analyses. Each technique provides unique and complementary information, leading to a comprehensive structural elucidation.
Caption: A logical workflow illustrating the key spectroscopic steps for product structure confirmation.
Spectroscopic Methods for Structural Elucidation
The combination of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous determination of a molecule's structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of a molecule. For products synthesized using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, both ¹H and ¹³C NMR are essential. The formation of diastereomers allows for their differentiation by NMR, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants for corresponding nuclei.[4]
Key NMR Observables for Diastereomeric Analysis:
-
Chemical Shift Differences (Δδ): Protons and carbons in the newly formed stereocenters and adjacent positions will exhibit different chemical shifts for each diastereomer.
-
Coupling Constants (J): The magnitude of coupling constants between protons can provide information about their dihedral angles, aiding in the assignment of relative stereochemistry.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space proximity between protons, which is invaluable for confirming the relative configuration of stereocenters.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized product. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. While mass spectrometry is inherently achiral, tandem MS (MS/MS) can sometimes be used to differentiate diastereomers based on their fragmentation patterns, although this is not always straightforward.[5] For sulfated compounds, characteristic fragmentation patterns are often observed.
Characteristic MS Fragmentation for Sulfated Compounds:
-
Neutral Loss of SO₃ (80 Da): A common fragmentation pathway for sulfate esters is the loss of a sulfur trioxide molecule.
-
Bisulfate Anion (m/z 97): The presence of a peak at m/z 97 (HSO₄⁻) in negative ion mode is a strong indicator of a sulfate group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule. In the context of reactions with (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide, IR is particularly useful for confirming the presence of the sulfate group and other functional groups introduced during the reaction, such as hydroxyl or amine groups.[6][7]
Key IR Absorptions for Sulfated Products:
-
S=O Stretching: Strong absorption bands in the region of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in a sulfate group.
-
O-H and N-H Stretching: Broad absorptions in the region of 3600-3200 cm⁻¹ indicate the presence of hydroxyl (O-H) or amine (N-H) groups, which are often formed in the products of reactions with the chiral auxiliary.[6][7]
Comparison with Alternative Chiral Auxiliaries
To provide a comprehensive understanding, the spectroscopic data for products derived from (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide should be compared with those from well-established chiral auxiliaries like Evans oxazolidinones and Oppolzer's sultams. These auxiliaries are widely used in asymmetric synthesis and their spectroscopic signatures are well-documented.[8][9]
Table 1: Comparison of Spectroscopic Features for Products of Different Chiral Auxiliaries
| Spectroscopic Method | Product from (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide | Product from Evans Oxazolidinone | Product from Oppolzer's Sultam |
| ¹H NMR | Diastereotopic protons on the dioxathiolane ring and adjacent to the new stereocenter. | Diastereotopic protons on the oxazolidinone ring and the alkyl substituent.[9] | Diastereotopic protons on the camphor skeleton and the N-acyl group. |
| ¹³C NMR | Distinct signals for the carbons of the dioxathiolane ring in each diastereomer. | Characteristic carbonyl signal of the imide and distinct signals for the oxazolidinone ring carbons.[9] | Characteristic carbonyl signal and distinct signals for the sultam and camphor carbons. |
| Mass Spec (ESI-MS/MS) | Characteristic loss of SO₃ (80 Da) and presence of HSO₄⁻ (m/z 97). | Fragmentation of the oxazolidinone ring and the appended substrate. | Fragmentation of the sultam and camphor moieties. |
| IR Spectroscopy | Strong S=O stretches (~1350 & ~1180 cm⁻¹). | Strong imide C=O stretch (~1690 cm⁻¹).[9] | Strong C=O (~1695 cm⁻¹) and SO₂ (~1350 & ~1140 cm⁻¹) stretches. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To accurately determine diastereomeric ratios, ensure a sufficient relaxation delay (e.g., 5 seconds) is used for reliable integration.[10]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT experiments can be used to aid in the assignment of carbon signals.
-
2D NMR Acquisition: For complex molecules, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and NOESY (to determine through-space proximities and confirm relative stereochemistry).[11]
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[12] Further dilute an aliquot of this solution to a final concentration of about 10 µg/mL.[12]
-
ESI-MS Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes to identify the molecular ion and characteristic fragments.
-
HRMS Analysis: For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
MS/MS Analysis: Select the molecular ion as the precursor ion and perform collision-induced dissociation (CID) to obtain a fragmentation pattern, which can aid in structure confirmation.
IR Sample Preparation and Analysis
-
Sample Preparation (ATR-FTIR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups present in the molecule.
By following these guidelines and comparing the obtained spectroscopic data with known examples, researchers can confidently and accurately confirm the structure and stereochemistry of products synthesized using (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide. This rigorous characterization is a critical step in the advancement of drug discovery and development.
References
- 1. osti.gov [osti.gov]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular structure and vibrational spectroscopic investigation of secnidazole using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Total Synthesis of (+)-Pancratistatin: Cyclic Sulfate vs. Diels-Alder Strategies
For Researchers, Scientists, and Drug Development Professionals
The natural product (+)-pancratistatin, a polyhydroxylated phenanthridone alkaloid, has garnered significant attention from the scientific community due to its potent anticancer and antiviral activities. Its complex stereochemical architecture has made it a challenging and popular target for total synthesis, leading to the development of numerous innovative synthetic strategies. This guide provides an objective comparison of two prominent approaches to the total synthesis of (+)-pancratistatin: a strategy employing a cyclic sulfate intermediate, exemplified by the work of Sanghee Kim and coworkers, and a Diels-Alder-based approach pioneered by Danishefsky and Lee. This comparison is supported by experimental data and detailed protocols for key transformations, offering valuable insights for researchers engaged in complex molecule synthesis and drug development.
Performance Comparison: Quantitative Analysis
The efficiency and overall success of a total synthesis are often measured by key quantitative metrics such as the number of steps, individual reaction yields, and the overall yield. Below is a summary of these parameters for the two compared synthetic routes to (+)-pancratistatin.
| Metric | Kim Synthesis (Cyclic Sulfate Approach) | Danishefsky Synthesis (Diels-Alder Approach) |
| Longest Linear Sequence | ~20 steps | 27 steps |
| Overall Yield | Not explicitly reported, but key steps have high yields | 0.13% (for the racemic mixture)[1] |
| Key Strategy | Claisen Rearrangement, Iodolactonization, Cyclic Sulfate Elimination | Diels-Alder Cycloaddition, Overman Rearrangement |
| Stereocontrol | Substrate-controlled diastereoselectivity | Diastereoselective Diels-Alder reaction |
Synthetic Strategies at a Glance
The two synthetic routes diverge significantly in their approach to constructing the critical C-ring of the pancratistatin core and establishing its dense stereochemistry.
The Cyclic Sulfate Approach (Kim et al.)
This strategy relies on a sequence of stereocontrolled reactions to build the aminocyclitol C-ring. A key feature is the use of a cyclic sulfate intermediate to introduce a hydroxyl group with the desired stereochemistry via a nucleophilic opening, which is mechanistically analogous to the reactivity of (4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide in asymmetric synthesis. The sequence is initiated by a Claisen rearrangement to set key stereocenters, followed by an iodolactonization and dihydroxylation steps. The cyclic sulfate is formed from a diol and subsequently eliminated to install an allylic alcohol, which is then further functionalized.
Caption: Key transformations in the Kim synthesis of (+)-pancratistatin.
The Diels-Alder Approach (Danishefsky and Lee)
The pioneering synthesis by Danishefsky and Lee utilizes a [4+2] cycloaddition reaction between a diene and a dienophile to construct the carbocyclic C-ring. This approach is powerful for rapidly building molecular complexity. Subsequent transformations, including an Overman rearrangement, are employed to install the necessary nitrogen functionality and adjust the oxidation states and stereochemistry to match the natural product.
References
A Comparative Guide to the Performance of (4R)- and (4S)-methyl-1,3,2-dioxathiolane 2,2-dioxide Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a molecule is paramount in the synthesis of chiral drugs and other fine chemicals. This guide provides a detailed comparison of the performance differences between the two enantiomers of methyl-1,3,2-dioxathiolane 2,2-dioxide: the (4R) and (4S) isomers. These cyclic sulfates are valuable chiral building blocks, serving as electrophilic synthons for the introduction of a stereogenic center in a target molecule.
Core Performance Difference: Stereospecificity in Nucleophilic Reactions
The primary performance distinction between the (4R) and (4S) isomers of methyl-1,3,2-dioxathiolane 2,2-dioxide lies in the stereochemical outcome of their reactions. As chiral electrophiles, they undergo nucleophilic substitution reactions, primarily through an SN2 mechanism, which results in the inversion of stereochemistry at the site of nucleophilic attack. This predictable stereospecificity is the cornerstone of their application in asymmetric synthesis.
In a typical reaction, a nucleophile will attack one of the carbon atoms of the dioxathiolane ring, leading to a ring-opening event. The choice of the (4R) or (4S) isomer directly dictates the absolute configuration of the resulting product. For instance, the (4R)-isomer is a known precursor in the synthesis of specific stereoisomers of the anti-infective agent Secnidazole[1][2][3]. This highlights the critical role of the starting material's chirality in producing the desired biologically active enantiomer.
The reactivity of cyclic sulfates is generally enhanced compared to their acyclic counterparts due to ring strain. Both the (4R) and (4S) isomers are expected to exhibit similar reaction rates and yields under identical conditions, with the key differentiator being the stereochemical pathway of the reaction.
Comparative Reaction Outcomes
The following table summarizes the expected stereochemical outcome when a generic nucleophile (Nu⁻) reacts with the (4R) and (4S) isomers of methyl-1,3,2-dioxathiolane 2,2-dioxide, followed by hydrolysis. The attack is assumed to occur at the less hindered carbon (C4).
| Isomer | Reactant | Expected Major Product after Nucleophilic Attack and Hydrolysis |
| (4R)-methyl-1,3,2-dioxathiolane 2,2-dioxide | Nucleophile (Nu⁻) | (2S)-1-Nu-propan-2-ol |
| (4S)-methyl-1,3,2-dioxathiolane 2,2-dioxide | Nucleophile (Nu⁻) | (2R)-1-Nu-propan-2-ol |
Experimental Protocols
Protocol 1: Synthesis of (4R)- or (4S)-methyl-1,3,2-dioxathiolane 2,2-dioxide
This protocol is adapted from general methods for the synthesis of cyclic sulfates from diols.
Materials:
-
(R)- or (S)-1,2-propanediol
-
Thionyl chloride (SOCl₂)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Carbon tetrachloride
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Cyclic Sulfite Formation: To a solution of (R)- or (S)-1,2-propanediol (1.0 eq) in carbon tetrachloride at 0 °C is slowly added thionyl chloride (1.1 eq). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The solvent is removed under reduced pressure to yield the crude cyclic sulfite.
-
Oxidation to Cyclic Sulfate: The crude cyclic sulfite is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 ratio). To this biphasic solution, sodium periodate (2.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate are added. The mixture is stirred vigorously at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is partitioned between water and diethyl ether. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude cyclic sulfate can be further purified by column chromatography on silica gel.
Protocol 2: Stereospecific Nucleophilic Ring-Opening
This protocol is a representative example of the reaction of a chiral cyclic sulfate with a nucleophile.
Materials:
-
(4R)- or (4S)-methyl-1,3,2-dioxathiolane 2,2-dioxide
-
Lithium acetylide ethylenediamine complex (as a representative nucleophile)
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuric acid (H₂SO₄), dilute aqueous solution
Procedure:
-
Reaction Setup: A solution of the chosen cyclic sulfate isomer (1.0 eq) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.
-
Nucleophilic Addition: A solution of the lithium acetylide ethylenediamine complex (1.2 eq) in anhydrous THF is added dropwise to the cooled cyclic sulfate solution. The reaction mixture is stirred at -78 °C for a specified time, and then allowed to warm to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched by the addition of a dilute aqueous solution of sulfuric acid. The mixture is stirred until the intermediate sulfate ester is fully hydrolyzed. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Characterization: The resulting chiral homopropargylic alcohol is purified by column chromatography. The enantiomeric purity of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher ester) followed by NMR analysis.
Visualizing the Stereochemical Pathways
The following diagrams illustrate the synthetic pathways and the stereochemical consequences of using either the (4R) or (4S) isomer.
Caption: General synthesis of (4R) and (4S) cyclic sulfates.
Caption: Stereochemical outcome of nucleophilic attack.
References
Safety Operating Guide
Proper Disposal of (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- (CAS: 1006381-03-8) must adhere to stringent disposal protocols due to its classification as a hazardous substance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- is presented below. The lack of complete experimental data for some physical properties underscores the need for cautious handling.
| Property | Value | Source |
| Molecular Formula | C₃H₆O₄S | PubChem |
| Molecular Weight | 138.14 g/mol | PubChem |
| Physical Appearance | Not specified; handle as a potentially harmful solid or liquid. | General Chemical Knowledge |
| Boiling Point | Data not available | ChemicalBook[1] |
| Melting Point | Data not available | ChemicalBook[1] |
| Density | Data not available | ChemicalBook[1] |
| Vapor Pressure | Data not available | ChemicalBook[1] |
| Solubility | Data not available | ChemicalBook[1] |
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (inspected prior to use)[1]
-
A laboratory coat or impervious clothing[1]
-
Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[1][4]
Step-by-Step Disposal Protocol
The disposal of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- is not a matter of experimental procedure but of strict regulatory compliance. The following steps provide a clear workflow for its safe and legal disposal.
Step 1: Waste Segregation and Collection
-
Do not mix with non-hazardous waste.[5]
-
Collect all waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, gloves, wipes), and empty containers, in a dedicated, properly labeled hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., polyethylene or polypropylene) and have a secure, leak-proof lid.[3]
Step 2: Labeling of Hazardous Waste
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-" and its CAS number (1006381-03-8).
-
Indicate the associated hazards (e.g., "Toxic," "Mutagenic").
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1]
-
The storage area should be locked to prevent unauthorized access.[1][3]
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) and a full description of the waste.
-
Disposal should be carried out at an authorized hazardous or special waste collection point, typically via high-temperature incineration.[3][4]
Step 5: Documentation
-
Maintain detailed records of the amount of waste generated, the date of collection, and the contact information of the disposal company. This documentation is crucial for regulatory compliance.
Emergency Procedures in Case of a Spill
In the event of an accidental release, follow these procedures immediately:
-
Evacuate and Secure the Area: Clear the area of all personnel and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.[3][4]
-
Collection: Place all contaminated materials into a labeled hazardous waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-.
Caption: Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-
This document provides critical safety and logistical information for the handling and disposal of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- (CAS No. 1006381-03-8), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate potential hazards.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this chemical. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2][3] Tightly fitting safety goggles are recommended.[1] |
| Hands | Chemical Impermeable Gloves | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Body | Impervious and Fire/Flame Resistant Clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
| Respiratory | Full-face Respirator or Particle Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Operational Plan: Safe Handling Protocol
Safe handling of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- requires adherence to the following step-by-step protocol in a designated and well-ventilated area, preferably within a chemical fume hood.[4]
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling :
-
Storage :
-
Accidental Release :
Disposal Plan: Waste Management Protocol
Proper disposal of 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)- and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect surplus and non-recyclable solutions in a suitable, labeled container.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
-
-
Disposal Method :
-
Contaminated Packaging :
-
Dispose of as unused product.[2]
-
Workflow for Safe Handling and Disposal
Caption: Safe Handling and Disposal Workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | 5689-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
